4-Iodobenzo[d]thiazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5IN2S/c8-4-2-1-3-5-6(4)10-7(9)11-5/h1-3H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUXDMUCMYYXVQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)I)N=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5IN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Iodobenzo[d]thiazol-2-amine synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-Iodobenzo[d]thiazol-2-amine
Executive Summary
This technical guide provides a comprehensive, field-proven methodology for the synthesis and structural elucidation of this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The 2-aminobenzothiazole scaffold is a privileged structure, appearing in numerous pharmacologically active agents.[1][2] The introduction of a halogen, specifically iodine, at the 4-position of the benzothiazole ring can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a key intermediate for the synthesis of novel therapeutic candidates.[3][4]
This document details a robust and reproducible synthetic route based on a Sandmeyer-type reaction, a cornerstone of aromatic functionalization.[5][6] We provide a step-by-step experimental protocol, from the diazotization of the precursor to the isolation and purification of the final product. Furthermore, a complete guide to the analytical characterization of this compound is presented, including expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). This ensures a self-validating system where researchers can confidently verify the identity, structure, and purity of the synthesized compound.
Introduction: Significance of the this compound Scaffold
The benzothiazole ring system is a bicyclic heteroaromatic structure that is central to a vast number of biologically active molecules.[7] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The 2-amino substitution provides a crucial vector for further chemical modification, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR).[8][9]
Halogenation of the benzothiazole core is a key strategy in drug design. The introduction of an iodine atom, as in this compound, offers several distinct advantages:
-
Modulation of Physicochemical Properties: Iodine is highly lipophilic, which can enhance membrane permeability and target engagement.
-
Metabolic Blocking: The C-I bond can block sites of metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.
-
Synthetic Handle: The iodo group is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the facile introduction of diverse substituents at the 4-position.
Therefore, this compound serves as a valuable and versatile building block for the synthesis of novel compounds targeting a range of biological pathways.[10]
Synthetic Strategy and Rationale
The synthesis of this compound is most efficiently achieved via a Sandmeyer-type iodination of a suitable aromatic amine precursor. The Sandmeyer reaction is a classic and reliable transformation that converts a primary aromatic amine into an aryl halide through the intermediacy of a diazonium salt.[11] While classic Sandmeyer reactions for chlorination or bromination often require a copper(I) salt catalyst, the synthesis of aryl iodides proceeds efficiently without a catalyst, using an iodide salt such as potassium iodide (KI).[12][13]
The proposed synthetic pathway begins with the commercially available 4-Aminobenzo[d]thiazol-2-amine. The strategy involves two key stages:
-
Diazotization: The primary aromatic amine at the 4-position is converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (HNO₂). The nitrous acid is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., sulfuric acid) under cold conditions (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt.[12]
-
Iodination: The resulting diazonium salt solution is then treated with an aqueous solution of potassium iodide. The iodide ion acts as a nucleophile, displacing the diazonium group (which is released as nitrogen gas, N₂) to yield the final product, this compound.[12][13]
This method is selected for its high yields, operational simplicity, and tolerance to the existing functional groups on the benzothiazole core.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Disclaimer: This protocol is intended for use by trained professionals in a suitably equipped chemical laboratory. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted in a well-ventilated fume hood.
Materials and Reagents
-
4-Aminobenzo[d]thiazol-2-amine (1.0 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Potassium Iodide (KI) (1.5 eq)
-
Sodium Thiosulfate (Na₂S₂O₃)
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure
Part A: Diazotization
-
In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid to deionized water to prepare the acidic solution.
-
To this acidic solution, add 4-Aminobenzo[d]thiazol-2-amine (1.0 eq) portion-wise while stirring.
-
Cool the resulting suspension to 0–5 °C using an ice-salt bath. It is critical to maintain this low temperature to prevent the premature decomposition of the diazonium salt.[12]
-
In a separate beaker, dissolve sodium nitrite (1.1 eq) in a minimal amount of cold deionized water.
-
Add the sodium nitrite solution dropwise to the cooled amine suspension over 15-20 minutes. Ensure the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Part B: Iodination and Work-up
-
In a separate, larger flask, dissolve potassium iodide (1.5 eq) in deionized water and cool the solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to manage the effervescence.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours to ensure the reaction goes to completion.
-
Quench the reaction by adding a saturated solution of sodium thiosulfate to reduce any excess iodine (indicated by the disappearance of the brown I₂ color).
-
Transfer the reaction mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash sequentially with deionized water and then with brine.[12]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[12]
Purification
The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol or acetone/hexanes) to yield the pure product as a solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis.
Characterization and Structural Elucidation
Confirmation of the successful synthesis of this compound requires a suite of analytical techniques. The data obtained should be consistent with the proposed chemical structure.[14]
Physical Properties
| Property | Expected Value |
| Appearance | Solid (e.g., Off-white to pale yellow powder) |
| Molecular Formula | C₇H₅IN₂S |
| Molecular Weight | 276.10 g/mol |
| Melting Point | To be determined experimentally |
Data sourced from Sigma-Aldrich.
Spectroscopic Data
The following table summarizes the expected spectroscopic data for this compound. The predicted values are based on the known structure and data from analogous 2-aminobenzothiazole derivatives.[14]
| Technique | Expected Observations |
| ¹H NMR (e.g., in DMSO-d₆) | ~7.5-8.0 ppm (br s, 2H): Protons of the -NH₂ group. ~7.0-7.8 ppm (m, 3H): Aromatic protons on the benzothiazole ring. The specific splitting pattern (e.g., a triplet and two doublets) will depend on the coupling constants between H-5, H-6, and H-7. |
| ¹³C NMR (e.g., in DMSO-d₆) | ~168-172 ppm: Quaternary carbon C2 (C=N). ~150-155 ppm: Quaternary carbon C7a. ~115-135 ppm: Aromatic CH carbons (C5, C6, C7). ~130-135 ppm: Quaternary carbon C3a. ~90-95 ppm: Quaternary carbon C4 bearing the iodine atom (ipso-carbon, significantly shielded). |
| FT-IR (ATR) | 3300-3450 cm⁻¹: N-H stretching vibrations (symmetric and asymmetric) of the primary amine. ~1630 cm⁻¹: C=N stretching of the thiazole ring. ~1550 cm⁻¹: N-H bending vibration. ~1400-1500 cm⁻¹: Aromatic C=C stretching. ~700-800 cm⁻¹: C-S stretching and aromatic C-H out-of-plane bending. |
| Mass Spectrometry (MS) | m/z = 276: Molecular ion peak [M]⁺ corresponding to the exact mass of C₇H₅IN₂S. The isotopic pattern will be characteristic of a molecule containing one iodine and one sulfur atom. |
Conclusion
This guide has outlined a reliable and well-established method for the synthesis of this compound, a valuable intermediate in pharmaceutical research. The Sandmeyer-type reaction provides a direct and efficient route to this compound from its corresponding 4-amino precursor. The detailed experimental protocol and comprehensive characterization data serve as a self-validating framework for researchers, ensuring the production and verification of high-purity material. The strategic placement of the iodo group at the 4-position opens up numerous avenues for further synthetic elaboration, cementing the role of this compound as a key building block in the development of novel benzothiazole-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]
- 5. grokipedia.com [grokipedia.com]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. Synthesis of Benzo[4,5]thiazolo[2,3-c][1,2,4]triazole Derivatives via C-H Bond Functionalization of Disulfide Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. US20060167235A1 - Process for the preparation of ayl diazonium salts and reaction with nucleophiles - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to the Physicochemical Properties of 4-Iodobenzo[d]thiazol-2-amine
Abstract
4-Iodobenzo[d]thiazol-2-amine is a halogenated heterocyclic compound belonging to the benzothiazole class, a scaffold of significant interest in medicinal chemistry and drug development.[1] The introduction of an iodine atom at the 4-position of the benzothiazole ring system imparts unique electronic and steric properties that can profoundly influence molecular interactions, metabolic stability, and overall pharmacological profile. This technical guide provides a comprehensive examination of the core physicochemical properties of this compound. We delve into the structural, thermal, and spectroscopic characteristics of the molecule, offering not only compiled data but also the underlying scientific principles and detailed experimental protocols for their determination. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel benzothiazole-based therapeutic agents.[2]
Chemical Identity and Molecular Structure
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and fundamental properties. This compound is a substituted aromatic system where a benzene ring is fused to a thiazole ring, featuring an amino group at the 2-position and an iodine atom at the 4-position.
Structural and Molecular Data
A summary of the key identification and structural parameters for this compound is presented in Table 1. This data is essential for accurate documentation, database searching, and computational modeling.
| Parameter | Value | Source |
| IUPAC Name | 4-Iodo-1,3-benzothiazol-2-amine | N/A |
| Molecular Formula | C₇H₅IN₂S | [3][4] |
| Molecular Weight | 276.10 g/mol | [3][4] |
| Canonical SMILES | NC1=NC2=C(C=CC=C2I)S1 | [3][4] |
| InChI Key | TUXDMUCMYYXVQX-UHFFFAOYSA-N | [3][4] |
| CAS Number | Not readily available | N/A |
| MDL Number | MFCD11194508 | [3][4] |
| Physical Form | Solid | [3][4] |
X-ray Crystallography: The Definitive Structure
X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular packing interactions in the solid state.[5] While specific crystallographic data for this compound is not currently in the public domain, obtaining it would be a critical step for any advanced drug development program.
The resulting crystal structure would confirm the planarity of the fused benzothiazole ring system and reveal the precise orientation of the iodine and amine substituents.[6][7] Furthermore, analysis of the crystal packing can elucidate intermolecular forces, such as hydrogen bonding involving the 2-amino group and potential halogen bonding involving the iodine atom, which are crucial for understanding solubility and solid-state stability.
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, or a mixture).
-
Data Collection: A suitable crystal is mounted on a goniometer head and placed in an X-ray diffractometer. Diffraction data are collected as the crystal is rotated in a stream of X-rays, often at low temperatures (e.g., 100 K) to minimize thermal motion.[5]
-
Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The structure is then solved using computational methods (e.g., direct methods) and refined to achieve the best fit between the calculated and observed diffraction data, yielding a precise 3D model of the molecule.[5]
Caption: Workflow for determining 3D molecular structure via X-ray crystallography.
Thermal Properties
The thermal behavior of a compound is critical for determining its stability, purity, and appropriate handling and storage conditions. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the primary techniques used for this evaluation.
Melting Point and Thermal Stability
The melting point is a fundamental physical property that indicates purity. For a pure crystalline solid, a sharp melting point is expected. Broad melting ranges often suggest the presence of impurities. While an experimental melting point for this compound is not published, it is expected to be a high-melting solid, similar to other benzothiazole derivatives.[8] Compounds like 2-aminobenzothiazole have a melting point of approximately 132°C (270 °F).[9] The presence of the heavy iodine atom and potential for strong intermolecular interactions could result in a higher melting point for the title compound.
TGA would reveal any decomposition events, indicating the upper-temperature limit at which the compound is stable. Many complex organic molecules decompose at or near their boiling point under atmospheric pressure.[9]
-
Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed into an aluminum DSC pan.
-
Instrument Setup: The pan is placed in the DSC cell alongside an empty reference pan. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) over a defined temperature range.
-
Data Acquisition: The sample is heated, and the differential heat flow required to maintain a zero temperature difference between the sample and reference is recorded as a function of temperature.[10]
-
Analysis: The resulting thermogram is analyzed. An endothermic peak corresponds to the melting point.[1] The TGA curve, recorded simultaneously or in a separate experiment, shows mass loss as a function of temperature, indicating decomposition.
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and administration routes. The structure of this compound—containing a nonpolar iodinated benzene moiety and polar amino and thiazole groups—suggests it will have limited solubility in water and higher solubility in polar organic solvents.
Qualitative and Quantitative Solubility
A qualitative assessment would involve observing the dissolution of the compound in various solvents. For drug development, quantitative determination of solubility in aqueous buffers (e.g., pH 7.4 phosphate-buffered saline) and relevant organic solvents is necessary. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[3]
-
Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer, ethanol) in a sealed vial.
-
Equilibration: The vials are agitated in a constant temperature bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.
-
Analysis: The concentration of the compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[3]
-
Calculation: The solubility is calculated based on the measured concentration, accounting for any dilutions.
Caption: A standard workflow for determining thermodynamic solubility.
Acidity/Basicity (pKa)
The pKa value defines the ionization state of a molecule at a given pH. The 2-amino group on the benzothiazole ring is basic and will be protonated at acidic pH. This property is paramount as it governs solubility, membrane permeability, and receptor binding. The pKa can be determined experimentally using methods like potentiometric titration or UV-Vis spectrophotometry as a function of pH.[11] While no experimental value is available, computational methods can provide a reliable estimate.[12][13]
-
Solution Preparation: A solution of the compound is prepared in water, often with a co-solvent like methanol if aqueous solubility is low.
-
Titration: The solution is titrated with a standardized acid (e.g., HCl).
-
Data Collection: The pH of the solution is measured with a calibrated pH electrode after each addition of the titrant.
-
Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, where the concentrations of the protonated and neutral species are equal.[14]
Spectroscopic Profile
Spectroscopic analysis provides a detailed fingerprint of the molecule, confirming its identity, structure, and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[15]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. For this compound, we would expect to see:
-
Signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the three protons on the benzene ring. The iodine atom will influence the chemical shifts of adjacent protons.
-
A broad singlet corresponding to the two protons of the amino (-NH₂) group. Its chemical shift can be variable and it may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. We would expect:
-
Signals for the 7 carbon atoms of the benzothiazole core. The carbon atom bonded to the iodine (C4) will show a characteristic shift, and the C2 carbon attached to the amino and thiazole nitrogen will appear at a distinct downfield position (e.g., >160 ppm).[16]
-
Infrared (IR) Spectroscopy
FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.[17][18]
-
Expected Key Absorptions:
-
N-H Stretching: A pair of bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).[19]
-
C=N Stretching: A strong absorption around 1630-1650 cm⁻¹ from the imine bond within the thiazole ring.
-
Aromatic C=C Stretching: Multiple sharp bands in the 1450-1600 cm⁻¹ region.
-
C-S Stretching: Bands in the fingerprint region, typically around 600-800 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and fragmentation pattern of a molecule, confirming its elemental composition.
-
Expected Observations:
-
Molecular Ion Peak [M]⁺: A prominent peak at m/z = 276, corresponding to the monoisotopic mass of the molecule (C₇H₅¹²⁷I¹⁴N₂³²S).
-
Isotope Pattern: The presence of iodine (¹²⁷I) will give a very clean M+ peak without significant M+1 or M+2 contributions from the halogen itself.
-
Fragmentation: Common fragmentation patterns for benzothiazoles may include loss of HCN or other small fragments, which can be used to further confirm the structure.
-
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of the conjugated π-system.[20] The benzothiazole core is a strong chromophore.
-
Expected Absorption Maxima (λₘₐₓ): The spectrum, typically run in a solvent like ethanol or methanol, is expected to show strong absorption bands in the UV region, likely between 250-350 nm, corresponding to π→π* transitions within the conjugated aromatic system.[21][22][23] The position of the λₘₐₓ can be sensitive to solvent polarity and pH due to the presence of the amino group.
Conclusion
The physicochemical properties of this compound define its behavior in both chemical and biological systems. This guide has outlined the key parameters—molecular structure, thermal stability, solubility, pKa, and spectroscopic signature—that are essential for its comprehensive characterization. While specific experimental data for this particular molecule is sparse in public literature, the provided protocols and predictive analyses, grounded in the established chemistry of benzothiazole derivatives, offer a robust framework for its investigation. A thorough experimental determination of these properties is a crucial next step for any research program aiming to leverage the therapeutic potential of this promising heterocyclic scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rsc.org [rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. esisresearch.org [esisresearch.org]
- 19. researchgate.net [researchgate.net]
- 20. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to 4-Iodobenzo[d]thiazol-2-amine (CAS No. 1179633-31-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole framework is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2] This versatile scaffold, comprising a benzene ring fused to a thiazole ring with an amino group at the 2-position, is a key component in numerous pharmacologically active compounds.[3] Its derivatives have demonstrated a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[4][5] The introduction of a halogen, such as iodine, at the 4-position of this scaffold can significantly modulate its physicochemical properties and biological activity, making 4-Iodobenzo[d]thiazol-2-amine a compound of considerable interest for drug discovery and development. This guide provides an in-depth overview of its synthesis, properties, characterization, and potential applications.
Chemical Identity and Properties
CAS Number: 1179633-31-0
IUPAC Name: 4-Iodo-1,3-benzothiazol-2-amine
This molecule integrates the rigid, aromatic benzothiazole system with a reactive amino group and a heavy halogen atom. The iodine at the C4 position is expected to influence the molecule's lipophilicity, metabolic stability, and potential for forming halogen bonds with biological macromolecules, a feature of growing importance in rational drug design.
| Property | Value | Source |
| Molecular Formula | C₇H₅IN₂S | |
| Molecular Weight | 276.10 g/mol | |
| Appearance | Expected to be a solid (e.g., powder or crystals) | [6][7] |
| Solubility | Likely soluble in organic solvents like DMSO and ethanol | [8] |
| SMILES | NC1=NC2=C(S1)C=CC=C2I | |
| InChI Key | TUXDMUCMYYXVQX-UHFFFAOYSA-N |
Strategic Synthesis of this compound
The synthesis of this compound can be strategically designed by adapting established methods for 2-aminobenzothiazole synthesis. A robust and commonly employed pathway involves the oxidative cyclization of a corresponding arylthiourea. This approach offers good regioselectivity and is amenable to various substituted anilines.
Conceptual Synthetic Workflow
The synthesis initiates from a commercially available, appropriately substituted aniline, in this case, 3-iodoaniline. This starting material is converted into an N-arylthiourea intermediate, which then undergoes an intramolecular electrophilic cyclization to form the final benzothiazole ring system.
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Iodoaniline
-
Ammonium thiocyanate
-
Concentrated Hydrochloric Acid
-
Glacial Acetic Acid
-
Bromine
-
Ethanol
-
Sodium bisulfite solution
-
Ammonium hydroxide solution
Step 1: Synthesis of N-(3-Iodophenyl)thiourea
-
To a stirred solution of 3-iodoaniline (1 equivalent) in a suitable solvent such as aqueous ethanol, add concentrated hydrochloric acid (1.1 equivalents) dropwise at room temperature.
-
Add a solution of ammonium thiocyanate (1.2 equivalents) in water to the reaction mixture.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry to yield crude N-(3-iodophenyl)thiourea. Further purification can be achieved by recrystallization from ethanol.
Causality behind Experimental Choices: The acidic conditions are crucial for the in situ formation of isothiocyanic acid from ammonium thiocyanate, which then reacts with the amino group of the aniline. Refluxing provides the necessary activation energy for the reaction to proceed to completion.
Step 2: Oxidative Cyclization to this compound
-
Suspend the synthesized N-(3-iodophenyl)thiourea (1 equivalent) in glacial acetic acid.
-
Cool the suspension in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (2 equivalents) in glacial acetic acid dropwise, maintaining the temperature below 10 °C. The bromine acts as the oxidizing agent to facilitate the ring closure.
-
After the addition is complete, allow the mixture to stir at room temperature for 12-18 hours.
-
Pour the reaction mixture into a stirred solution of ice-cold water.
-
Neutralize the excess bromine by adding a saturated solution of sodium bisulfite until the orange color disappears.
-
Make the solution basic by the careful addition of ammonium hydroxide to precipitate the product.
-
Filter the resulting solid, wash extensively with water, and dry under vacuum.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Trustworthiness through Self-Validation: The progress of both reaction steps should be meticulously monitored by TLC. The disappearance of the starting material and the appearance of a new spot corresponding to the product confirms the reaction's progression. The final product's identity and purity must be confirmed through rigorous characterization.
Structural Confirmation and Characterization
To ensure the integrity of the synthesized this compound, a combination of spectroscopic techniques is essential.
| Analytical Technique | Expected Observations |
| ¹H NMR | Aromatic protons will appear as multiplets in the downfield region (typically δ 7.0-8.0 ppm). The amine protons (-NH₂) will likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. |
| ¹³C NMR | Signals corresponding to the seven carbon atoms of the benzothiazole core will be observed. The carbon atom attached to the iodine (C4) will be significantly influenced by the halogen's electronic effects. |
| FT-IR Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=N stretching of the thiazole ring (around 1600-1650 cm⁻¹), and aromatic C-H stretching will be present. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ corresponding to the calculated exact mass of C₇H₅IN₂S should be observed, confirming the molecular weight. The isotopic pattern for iodine will also be a key diagnostic feature. |
| Melting Point | A sharp melting point is indicative of high purity. |
Applications in Drug Discovery and Development
The 2-aminobenzothiazole scaffold is a privileged starting point for the development of novel therapeutics. The introduction of an iodine atom at the 4-position offers a unique handle for further chemical modification and can enhance biological activity.
Potential Therapeutic Areas:
-
Oncology: Numerous 2-aminobenzothiazole derivatives have shown potent anticancer activity by targeting various kinases and cellular pathways.[3][4] The 4-iodo- derivative could serve as a precursor for novel compounds targeting specific cancer cell lines.
-
Antimicrobial Agents: The benzothiazole nucleus is present in compounds with significant antibacterial and antifungal properties.[2][9] this compound can be used to generate new derivatives with potentially enhanced antimicrobial efficacy.
-
Neurodegenerative Diseases: Some benzothiazole derivatives have been investigated as imaging agents for amyloid plaques in Alzheimer's disease, highlighting their ability to cross the blood-brain barrier.
-
Anti-inflammatory Agents: The scaffold has been explored for the development of anti-inflammatory drugs.[4]
Logical Framework for Application
The utility of this compound as a building block in drug discovery is based on the reactivity of its functional groups.
Caption: Derivatization strategies and potential applications of this compound.
Safety and Handling
Conclusion
This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its synthesis is achievable through well-established chemical transformations, and its structure offers multiple points for diversification. The strategic placement of the iodine atom provides a unique opportunity to explore halogen bonding and to serve as a reactive site for advanced synthetic modifications, paving the way for the discovery of novel compounds with enhanced biological activities. This guide provides a foundational framework for researchers to synthesize, characterize, and utilize this promising chemical entity in their scientific endeavors.
References
- 1. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications [ouci.dntb.gov.ua]
- 2. benthamscience.com [benthamscience.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jchemrev.com [jchemrev.com]
- 5. mdpi.com [mdpi.com]
- 6. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Methoxy-2-aminobenzothiazole | C8H8N2OS | CID 21622 - PubChem [pubchem.ncbi.nlm.nih.gov]
biological activity of 4-Iodobenzo[d]thiazol-2-amine derivatives
An In-Depth Technical Guide on the Biological Activity of Substituted Benzo[d]thiazol-2-amine Derivatives: A Perspective on 4-Iodo Analogues
Disclaimer: Explicit experimental data on 4-iodobenzo[d]thiazol-2-amine derivatives are scarce in the current scientific literature. This guide provides a comprehensive analysis of the biological activities of structurally related benzothiazole derivatives, particularly other halogenated and substituted analogues, to infer the potential therapeutic properties of 4-iodo-substituted compounds.
Introduction to the Benzothiazole Scaffold
The benzothiazole scaffold, a bicyclic system composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry.[1][2] Its derivatives exhibit a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[3][4] The structural versatility of the benzothiazole nucleus allows for substitutions at various positions, leading to a diverse range of biological effects.[1][5] This guide will delve into the biological activities of substituted benzo[d]thiazol-2-amine derivatives, with a particular focus on how a 4-iodo substitution might influence these properties.
Synthesis of Substituted Benzo[d]thiazol-2-amine Derivatives
The synthesis of 2-aminobenzothiazole derivatives can be achieved through various methods. A common approach involves the reaction of substituted 2-haloanilines with dithiocarbamates.[6] Another method is the thiocyanation of anilines, where ammonium thiocyanate and bromine generate thiocyanogen in situ.[7]
Generalized Experimental Protocol for Synthesis
The following is a generalized protocol for the synthesis of 6-substituted-2-aminobenzothiazoles, which can be adapted for 4-substituted analogues.[7]
Step 1: Preparation of the Substituted Aniline
-
If not commercially available, the appropriately substituted aniline is synthesized. For instance, a nitro-substituted precursor can be reduced to the corresponding aniline via catalytic hydrogenation.[7]
Step 2: Thiocyanation
-
Dissolve the substituted aniline in a suitable solvent, such as methanol.
-
Add ammonium thiocyanate to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in methanol to the cooled mixture while stirring.
-
Continue stirring at room temperature for a specified period.
-
Pour the reaction mixture into water and neutralize with an appropriate base (e.g., ammonia solution).
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
References
An In-Depth Technical Guide to the Crystal Structure of 4-Iodobenzo[d]thiazol-2-amine Analogs: Synthesis, Solid-State Interactions, and Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the synthesis and crystal structure of 4-iodobenzo[d]thiazol-2-amine analogs. While the specific crystal structure of this compound is not publicly available, this guide leverages crystallographic data from closely related analogs, such as 6-iodo-2-methyl-1,3-benzothiazole, to elucidate the fundamental principles governing their solid-state architecture. A detailed analysis of intermolecular interactions, including hydrogen and halogen bonding, is presented, offering critical insights for the rational design of novel therapeutic agents and functional materials. This guide combines theoretical principles with practical experimental protocols, serving as an essential resource for researchers in medicinal chemistry, materials science, and crystallography.
Introduction: The Significance of Benzothiazoles in Drug Discovery
The benzothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1] Derivatives of 2-aminobenzothiazole, in particular, have garnered significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[2] The introduction of a halogen atom, such as iodine, onto the benzothiazole ring can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to form specific intermolecular interactions.
Understanding the three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for establishing structure-activity relationships (SAR) and for the rational design of new drug candidates.[3] The crystal structure reveals crucial information about molecular conformation, packing motifs, and the non-covalent interactions that dictate the supramolecular assembly. This guide will delve into the synthesis, crystallization, and detailed structural analysis of this compound analogs, with a focus on the interplay of intermolecular forces that govern their crystal packing.
Synthesis and Crystallization of this compound Analogs
The synthesis of this compound analogs can be achieved through various synthetic routes. A common strategy involves the introduction of the iodine atom onto a pre-formed benzothiazole ring system. One effective method for the iodination of aromatic amines is the Sandmeyer reaction.[3] This versatile reaction allows for the conversion of a primary aromatic amine to an aryl halide via a diazonium salt intermediate.
General Synthetic Workflow
The synthesis of a 4-iodobenzothiazole derivative can be conceptualized in the following workflow, starting from a commercially available aminobenzothiazole.
Caption: General workflow for the synthesis of 4-iodobenzothiazole analogs.
Detailed Experimental Protocol: Synthesis of a 4-Iodobenzothiazole Analog
This protocol provides a detailed, step-by-step methodology for the synthesis of a 4-iodobenzothiazole analog, adapted from established procedures for similar compounds.[3]
Materials:
-
2-Amino-4-chlorobenzothiazole
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl)
-
Potassium iodide (KI)
-
Deionized water
-
Ethanol
-
Standard laboratory glassware and equipment
Procedure:
-
Diazotization:
-
In a flask cooled to 0-5 °C in an ice bath, dissolve 2-amino-4-chlorobenzothiazole in a suitable acidic medium (e.g., a mixture of concentrated HCl and water).
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the stirred solution, maintaining the temperature below 5 °C. The slow addition is crucial to control the exothermic reaction and prevent the decomposition of the diazonium salt.
-
Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Iodination:
-
In a separate flask, prepare a solution of potassium iodide in water.
-
Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of nitrogen gas) will be observed.
-
Allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure complete substitution.
-
-
Work-up and Purification:
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water to remove any inorganic salts.
-
Further purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain single crystals suitable for X-ray diffraction analysis.
-
Crystallization:
Single crystals suitable for X-ray crystallography are typically obtained by slow evaporation of a saturated solution of the purified compound in an appropriate solvent. The choice of solvent is critical and may require screening of several options (e.g., ethanol, methanol, acetone, or mixtures thereof).
X-ray Crystallography: Unveiling the Solid-State Architecture
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3] The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern.
General Workflow for X-ray Crystallography
The following diagram illustrates the key steps involved in a single-crystal X-ray diffraction experiment.
Caption: A simplified workflow for single-crystal X-ray crystallography.
In-Depth Structural Analysis: A Case Study of 6-Iodo-2-methyl-1,3-benzothiazole
In the absence of a publicly available crystal structure for this compound, we will examine the crystal structure of a close analog, 6-iodo-2-methyl-1,3-benzothiazole, to illustrate the key structural features and intermolecular interactions.[4]
Molecular Geometry
The benzothiazole core of 6-iodo-2-methyl-1,3-benzothiazole is essentially planar, a common feature for such fused aromatic ring systems.[4] The bond lengths and angles within the benzothiazole moiety are consistent with those observed in other benzothiazole derivatives.
Crystal Packing and Supramolecular Assembly
The crystal packing of 6-iodo-2-methyl-1,3-benzothiazole is primarily dictated by a combination of halogen bonds and π–π stacking interactions.[4]
Table 1: Key Crystallographic Data for 6-Iodo-2-methyl-1,3-benzothiazole [4]
| Parameter | Value |
| Chemical Formula | C₈H₆INS |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.3255 (3) |
| b (Å) | 7.6967 (3) |
| c (Å) | 13.8083 (5) |
| β (°) | 90.686 (4) |
| Volume (ų) | 884.76 (6) |
| Z | 4 |
Intermolecular Interactions: The Role of Halogen Bonding
A prominent feature in the crystal structure of 6-iodo-2-methyl-1,3-benzothiazole is the presence of C—I···N halogen bonds.[4] Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as a nitrogen atom.[5] These interactions are highly directional and can play a crucial role in controlling the supramolecular assembly of molecules in the solid state.
In the crystal lattice of 6-iodo-2-methyl-1,3-benzothiazole, the iodine atom of one molecule forms a halogen bond with the nitrogen atom of the thiazole ring of an adjacent molecule.[4] This interaction links the molecules into zigzag supramolecular chains.
Caption: Schematic representation of a C—I···N halogen bond.
π–π Stacking Interactions
In addition to halogen bonding, the crystal packing of 6-iodo-2-methyl-1,3-benzothiazole is further stabilized by offset π–π stacking interactions between the thiazole rings of adjacent molecules.[4] These interactions, where the aromatic rings are arranged in a parallel but offset manner, contribute to the overall stability of the crystal lattice.
The Influence of the 2-Amino Group
While the case study focuses on a 2-methyl substituted analog, the presence of a 2-amino group in this compound would introduce the potential for strong N—H···N and N—H···S hydrogen bonds.[6] These hydrogen bonds would likely play a significant role in the crystal packing, potentially forming different supramolecular motifs, such as dimers or extended chains, and competing with or complementing the halogen bonding interactions.
Structure-Property Relationships and Implications for Drug Design
The detailed structural information obtained from X-ray crystallography provides invaluable insights into the structure-property relationships of this compound analogs.
-
Solubility and Bioavailability: The nature and strength of intermolecular interactions in the solid state can influence the lattice energy of the crystal, which in turn affects the compound's solubility and dissolution rate – key parameters for oral bioavailability.
-
Target Binding: The conformation of the molecule in the solid state can provide a low-energy model for its conformation when bound to a biological target. Understanding the preferred geometry and the potential for specific interactions, such as halogen bonding, can guide the design of more potent and selective inhibitors.
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms (polymorphism) is of critical importance in the pharmaceutical industry, as different polymorphs can exhibit different physical properties. A thorough understanding of the intermolecular interactions can help in identifying and controlling the formation of desired polymorphs.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and structural analysis of this compound analogs. By leveraging the crystallographic data of a closely related analog, we have elucidated the key intermolecular interactions, including halogen bonding and π–π stacking, that govern the supramolecular assembly in the solid state. The insights gained from this analysis are crucial for understanding the structure-property relationships of this important class of compounds and for guiding the rational design of new therapeutic agents with improved efficacy and developability. The provided experimental protocols serve as a practical resource for researchers engaged in the synthesis and characterization of novel benzothiazole derivatives.
References
4-Iodobenzo[d]thiazol-2-amine literature review
An In-depth Technical Guide to 4-Iodobenzo[d]thiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
Authored by a Senior Application Scientist
Foreword
The benzothiazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4][5] Its derivatives have shown significant promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][3][5] This guide focuses on a specific, yet underexplored member of this family: This compound . While direct literature on this compound is sparse, its structural features suggest a high potential for applications in drug discovery and development. This document provides a comprehensive technical overview by synthesizing established principles of benzothiazole chemistry, predictive analytical methodologies, and insights from closely related analogues to illuminate the path for future research and application.
The Benzothiazole Core: A Privileged Scaffold in Drug Discovery
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a versatile heterocyclic framework that readily interacts with a variety of biological targets.[2][4] The nitrogen and sulfur atoms within the thiazole ring are key to its electronic properties and ability to form hydrogen bonds and coordinate with metal ions, which are crucial for receptor binding and enzyme inhibition.[1][5] Clinically approved drugs like Riluzole, used for amyotrophic lateral sclerosis, underscore the therapeutic value of the 2-aminobenzothiazole moiety.[1][6] The introduction of a halogen atom, such as iodine, at the 4-position of the benzothiazole core is anticipated to modulate the compound's lipophilicity, metabolic stability, and binding affinity, making this compound a compelling candidate for further investigation.
Synthesis and Mechanistic Pathways
While a definitive, experimentally validated synthesis for this compound is not extensively reported, plausible synthetic routes can be devised based on established methodologies for analogous halogenated benzothiazoles.[7] Two primary strategies are proposed here: direct iodination of 2-aminobenzothiazole and a Sandmeyer-type reaction from a pre-functionalized precursor.
Proposed Synthetic Route 1: Electrophilic Iodination
A direct approach involves the electrophilic iodination of the commercially available 2-aminobenzothiazole. The benzothiazole ring is susceptible to electrophilic substitution, and the position of substitution is directed by the existing amine group.
Experimental Protocol:
-
Dissolution: Dissolve 2-aminobenzothiazole in a suitable solvent, such as glacial acetic acid.
-
Iodinating Agent: Add a source of electrophilic iodine, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into an ice-water bath to precipitate the product.
-
Purification: Filter the crude product, wash with a saturated sodium thiosulfate solution to remove excess iodine, followed by water, and then recrystallize from a suitable solvent like ethanol to obtain pure this compound.
Mechanistic Rationale:
The amino group at the 2-position is an activating group, directing electrophilic substitution to the benzene ring. The iodine cation (I+) generated from the iodinating agent attacks the electron-rich aromatic ring, leading to the formation of the iodinated product.
Caption: Proposed electrophilic iodination workflow.
Proposed Synthetic Route 2: Sandmeyer Reaction
An alternative and potentially more regioselective method involves a Sandmeyer-type reaction starting from a pre-iodinated aniline derivative.
Experimental Protocol:
-
Thiourea Cyclization: React 2-iodoaniline with thiourea in the presence of an oxidizing agent (e.g., bromine in acetic acid) to form the 2-amino-4-iodobenzothiazole intermediate.
-
Diazotization: Dissolve the resulting 2-amino-4-iodobenzothiazole in a cold, aqueous solution of a strong acid (e.g., sulfuric acid). Add a solution of sodium nitrite dropwise while maintaining the temperature below 5°C to form the diazonium salt.
-
Iodination: While not necessary for the final product as the iodine is already in place, this step is crucial in a typical Sandmeyer reaction for introducing other halides. In this modified approach, the focus is on the initial cyclization.
-
Neutralization and Extraction: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography.
Mechanistic Rationale:
The Sandmeyer reaction is a versatile method for converting primary aromatic amines into aryl halides via a diazonium salt intermediate.[7] In this proposed route, the key is the initial formation of the benzothiazole ring from the appropriately substituted aniline.
Caption: Conceptual workflow for Sandmeyer-type synthesis.
Physicochemical and Spectroscopic Profile (Predictive Analysis)
Predicted Physicochemical Properties
| Property | Predicted Value | Reference Compound |
| Molecular Formula | C₇H₅IN₂S | |
| Molecular Weight | 276.10 g/mol | |
| Appearance | Solid (likely off-white to pale yellow powder) | [10][11] |
| Melting Point | Expected to be higher than 2-aminobenzothiazole (132°C) due to increased molecular weight and stronger intermolecular forces. | [11] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | |
| LogP | Predicted to be higher than 2-aminobenzothiazole, indicating increased lipophilicity. |
Predictive Spectroscopic Data
The spectroscopic signature of this compound will be dictated by its core structure and the heavy iodine atom.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| H-5 | ~7.2-7.4 | Doublet | |
| H-6 | ~7.0-7.2 | Triplet | |
| H-7 | ~7.5-7.7 | Doublet | |
| -NH₂ | ~5.0-6.0 | Broad Singlet | Chemical shift is solvent-dependent and may exchange with D₂O. |
¹³C NMR Spectroscopy
The carbon NMR will reveal the different carbon environments within the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| C-2 | ~165-170 | Carbon of the C=N bond, attached to the amino group. |
| C-4 | ~90-100 | Carbon directly attached to iodine, showing a significant upfield shift. |
| C-5 | ~125-130 | |
| C-6 | ~120-125 | |
| C-7 | ~120-125 | |
| C-3a | ~150-155 | Bridgehead carbon. |
| C-7a | ~130-135 | Bridgehead carbon. |
Mass Spectrometry (MS)
Mass spectrometry will be crucial for confirming the molecular weight and elemental composition.
| Analysis | Expected Result |
| Molecular Ion Peak (M⁺) | m/z = 276 |
| Isotopic Pattern | A characteristic M+1 peak due to ¹³C and M+2 peak due to ³⁴S will be observed. The presence of iodine will not contribute significantly to the isotopic pattern as ¹²⁷I is the only stable isotope. |
| Key Fragmentation | Loss of HCN from the thiazole ring, and potential cleavage of the C-I bond. |
Potential Therapeutic Applications
The benzothiazole scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][2][3][5][12] The introduction of an iodine atom in this compound could enhance its therapeutic potential through various mechanisms.
Anticancer Activity
Benzothiazole derivatives have been extensively investigated as anticancer agents, targeting various signaling pathways involved in tumor growth and proliferation.[3][5][13] They have been shown to inhibit kinases, carbonic anhydrases, and interfere with DNA.[3][5][13] The iodine atom in this compound could serve as a "heavy atom" to enhance binding to target proteins or act as a site for further chemical modification.
Caption: Potential anticancer mechanism of action.
Antimicrobial and Antifungal Properties
The benzothiazole nucleus is a common feature in many antimicrobial and antifungal agents.[4][14][15] The lipophilicity conferred by the iodine substituent may enhance the ability of this compound to penetrate microbial cell membranes, leading to improved efficacy.
Neuroprotective Effects
Given that the flagship benzothiazole drug, Riluzole, is a neuroprotective agent, it is plausible that this compound could exhibit similar properties.[1] It may modulate glutamate transmission or ion channel function, offering potential for the treatment of neurodegenerative diseases.
Future Research and Development
This technical guide, while comprehensive in its predictive scope, highlights the need for empirical validation. Future research should focus on:
-
Optimized Synthesis: Development and experimental validation of a high-yield, scalable synthetic route for this compound.
-
Full Spectroscopic Characterization: Acquisition and analysis of complete NMR, IR, and MS data to confirm its structure unequivocally.
-
In Vitro Biological Screening: Evaluation of its cytotoxic, antimicrobial, and neuroprotective activities against relevant cell lines and microbial strains.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of related analogues to understand the role of the iodine substituent and other structural modifications on biological activity.
-
Computational Modeling: Molecular docking studies to predict binding modes with various biological targets and guide further drug design efforts.
Conclusion
This compound stands as a promising yet largely unexplored molecule within the esteemed family of benzothiazole derivatives. Based on a robust analysis of its structural analogues, this guide posits that it possesses significant potential as a scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its physicochemical properties can be reliably predicted. The compelling biological activities associated with the benzothiazole core strongly suggest that this compound warrants dedicated investigation to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Scaffold: A Technical Guide to the Discovery and Strategic Synthesis of 2-Aminobenzothiazoles
Abstract
The 2-aminobenzothiazole core is a quintessential "privileged scaffold" in medicinal chemistry and material science. Its deceptively simple bicyclic structure, composed of a benzene ring fused to a thiazole ring with an exocyclic amino group at the 2-position, belies a rich history of discovery and a remarkable versatility that has driven innovation for over a century. This guide provides an in-depth exploration of the origins, synthetic evolution, and strategic application of 2-aminobenzothiazoles. We will dissect the foundational synthetic methodologies, trace their progression towards more efficient and sustainable modern techniques, and provide expert insights into the structure-activity relationships (SAR) that render this scaffold a cornerstone of modern drug discovery. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this critical heterocyclic motif.
Genesis and Historical Milestones
The story of benzothiazoles begins in the late 19th century, a fertile period for synthetic organic chemistry. While A.W. Hofmann first reported the synthesis of 2-substituted benzothiazoles in the 1870s, it was the seminal work of Arthur Hugershoff in the early 1900s that established a direct and reliable route to the 2-amino derivatives, which would become far more significant in medicinal chemistry.
The classical Hugershoff Synthesis , involving the oxidative cyclization of arylthioureas with bromine, was a pivotal discovery. This method provided a straightforward entry into the 2-aminobenzothiazole system from readily available anilines. In the 1950s, these compounds garnered significant attention as central muscle relaxants, marking their first major therapeutic investigation. This early research paved the way for the discovery of clinically significant drugs, including:
-
Riluzole : A neuroprotective agent used in the treatment of amyotrophic lateral sclerosis (ALS).[1]
-
Frentizole : An antiviral and immunosuppressive agent.[2]
-
Tioxidazole : An anthelmintic drug for parasitic infections.[2]
These early successes cemented the 2-aminobenzothiazole core as a pharmacologically significant structure, spurring decades of research into its synthesis and application.
The Evolution of Synthesis: From Classical Reactions to Green Chemistry
The synthetic approaches to 2-aminobenzothiazoles have evolved significantly, driven by the need for greater efficiency, broader substrate scope, and improved environmental compatibility.
The Classical Approach: The Hugershoff Reaction
The Hugershoff reaction remains a cornerstone of 2-aminobenzothiazole synthesis. The generally accepted mechanism involves the initial formation of an arylthiourea from an aniline, followed by an intramolecular electrophilic cyclization.
Mechanism Causality : The reaction is initiated by the thiocyanation of an aniline to form an N-arylthiourea. The key cyclization step is driven by an oxidizing agent, classically bromine. Bromine acts as an electrophile, activating the sulfur atom of the thiourea. This activation makes the thiocarbonyl carbon sufficiently electrophilic to be attacked by the electron-rich ortho-position of the aniline ring in an intramolecular electrophilic aromatic substitution. Subsequent elimination of HBr yields the final 2-aminobenzothiazole product. The choice of a strong oxidizing agent and an acidic medium facilitates this electrophilic cascade.
Caption: Hugershoff reaction workflow.
Modern Synthetic Innovations: Efficiency and Sustainability
While robust, classical methods often require harsh reagents (like liquid bromine) and stoichiometric oxidants. Modern synthesis has focused on developing catalytic and more environmentally benign alternatives.
Key Developments :
-
Catalytic Oxidative Cyclization : The use of catalytic amounts of bromine compounds in sulfuric acid provides a more controlled and cost-effective alternative to stoichiometric bromine.[3]
-
Metal-Catalyzed Tandem Reactions : Iron(III) chloride (FeCl₃) has been shown to catalyze the tandem reaction of 2-iodoanilines with isothiocyanates in water, offering a greener and highly efficient route.[4] This approach combines C-N and C-S bond formation in a single pot.
-
Microwave-Assisted Synthesis : Microwave irradiation significantly accelerates reaction times, often leading to higher yields and cleaner product profiles. Copper(I) iodide (CuI) has been used as a catalyst in ethanol under microwave heating for a ligand-free and environmentally friendly synthesis.[5]
These modern approaches exemplify the principles of green chemistry by reducing hazardous waste, improving atom economy, and utilizing less toxic solvents like water and ethanol.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 4. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 4-Iodobenzo[d]thiazol-2-amine Derivatives
Abstract
This technical guide provides a comprehensive overview of the synthesis and derivatization of 4-Iodobenzo[d]thiazol-2-amine, a pivotal scaffold in medicinal chemistry. The benzothiazole moiety is a well-established pharmacophore present in a wide array of biologically active compounds, exhibiting activities ranging from anticancer to antimicrobial.[1][2][3][4][5][6] The strategic introduction of an iodine atom at the 4-position of the benzothiazole ring system creates a versatile synthetic handle, enabling a broad scope of further functionalization through modern cross-coupling methodologies. This document details robust protocols for the initial iodination via a Sandmeyer reaction and subsequent derivatization through palladium-catalyzed N-arylation and Suzuki-Miyaura cross-coupling reactions, offering researchers a practical guide for developing novel molecular entities.
Introduction: The Strategic Importance of the 4-Iodo-2-aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a privileged structure in drug discovery, valued for its rigid bicyclic framework and hydrogen bonding capabilities.[5][6][7] The functionalization of this core allows for the fine-tuning of physicochemical properties and biological activities. The introduction of a halogen, specifically iodine, at the C4-position is of particular synthetic utility. The C-I bond is the most reactive among halogens in palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds under relatively mild conditions.[8] This makes this compound an ideal building block for creating libraries of complex derivatives for structure-activity relationship (SAR) studies.
This guide presents three core protocols:
-
Protocol 1: Synthesis of the core this compound scaffold.
-
Protocol 2: N-Arylation of the 2-amino group for the synthesis of 2-(di)arylaminobenzothiazole derivatives.
-
Protocol 3: Suzuki-Miyaura coupling at the C4-iodo position to generate 4-arylbenzothiazole derivatives.
Synthesis of the Core Scaffold: this compound
The most effective and regioselective method for introducing an iodine atom onto an aromatic ring bearing an amino group is the Sandmeyer reaction.[9][10] This classic transformation involves the conversion of a primary aromatic amine into a diazonium salt, which is subsequently displaced by an iodide nucleophile.[11][12]
Reaction Principle & Mechanism
The synthesis begins with a suitable precursor, 4-aminobenzo[d]thiazol-2-amine. The reaction proceeds in two critical stages:
-
Diazotization: The primary amino group at the 4-position is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like H₂SO₄. This must be conducted at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt, preventing its premature decomposition to a phenol byproduct.[13][14]
-
Iodide Displacement: The cold diazonium salt solution is then added to a solution of potassium iodide (KI). The iodide ion displaces the diazonium group (N₂), which is an excellent leaving group, to form the stable C-I bond. This step typically proceeds without the need for a copper catalyst, which is often required for other Sandmeyer reactions (chlorination, bromination).[10][11]
Workflow for Sandmeyer Iodination
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol 1
Materials & Reagents
| Reagent/Material | M.W. | Amount (10 mmol scale) | Moles | Notes |
| 4-Aminobenzo[d]thiazol-2-amine | 165.22 | 1.65 g | 10.0 mmol | Starting Material |
| Sulfuric Acid (98%) | 98.08 | 5.0 mL | ~92 mmol | Solvent/Acid Catalyst |
| Deionized Water | 18.02 | 25 mL + 10 mL | - | Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 760 mg | 11.0 mmol | Diazotizing Agent |
| Potassium Iodide (KI) | 166.00 | 2.49 g | 15.0 mmol | Iodide Source |
| Sodium Thiosulfate (Na₂S₂O₃) | 158.11 | - | - | For quenching excess I₂ |
| Ethyl Acetate | - | ~150 mL | - | Extraction Solvent |
| Brine | - | ~50 mL | - | Washing |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - | - | Drying Agent |
Procedure:
-
Diazotization:
-
In a 250 mL three-neck round-bottom flask, combine concentrated H₂SO₄ (5.0 mL) and deionized water (25 mL) cautiously while cooling in an ice bath.
-
To the cooled acid solution, add 4-aminobenzo[d]thiazol-2-amine (1.65 g, 10.0 mmol) portion-wise with stirring. Stir until a fine suspension is formed.
-
Cool the flask to 0–5 °C using an ice-salt bath. Maintain this temperature range for the entire diazotization step.
-
In a separate beaker, dissolve sodium nitrite (760 mg, 11.0 mmol) in cold deionized water (10 mL).
-
Add the NaNO₂ solution dropwise to the stirred amine suspension over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0–5 °C.
-
-
Iodide Displacement:
-
In a separate 500 mL flask, dissolve potassium iodide (2.49 g, 15.0 mmol) in 50 mL of deionized water.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the KI solution. This can be done via a cannula or a dropping funnel. Effervescence (release of N₂ gas) should be observed.[13]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.
-
Gently heat the reaction mixture to 50 °C for 30 minutes to ensure complete decomposition of the diazonium salt.
-
Cool the mixture back to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution dropwise until the dark color of iodine disappears.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a solid.
-
Derivatization via Palladium-Catalyzed Cross-Coupling
The synthesized this compound is a versatile intermediate for constructing more complex molecules. The 2-amino group and the 4-iodo substituent can be selectively functionalized.
Protocol 2: N-Arylation of the 2-Amino Group (Buchwald-Hartwig Type)
This protocol allows for the formation of a C-N bond between the 2-amino group and an aryl halide. This is a powerful method for creating 2-arylaminobenzothiazole derivatives, which are common motifs in pharmacologically active compounds.[15]
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Detailed Experimental Protocol 2
Materials & Reagents
| Reagent/Material | Amount (1.0 mmol scale) | Moles | Notes | | :--- | :--- | :--- | | this compound | 276 mg | 1.0 mmol | Substrate | | Aryl Bromide/Iodide | 1.2 mmol | 1.2 mmol | Coupling Partner | | Pd₂(dba)₃ | 23 mg | 0.025 mmol | Palladium Pre-catalyst | | Xantphos | 43 mg | 0.075 mmol | Ligand | | Cs₂CO₃ | 652 mg | 2.0 mmol | Base | | 1,4-Dioxane or Toluene | 5 mL | - | Anhydrous Solvent |
Procedure:
-
To an oven-dried Schlenk tube, add this compound (276 mg, 1.0 mmol), the aryl halide (1.2 mmol), Cs₂CO₃ (652 mg, 2.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and Xantphos (43 mg, 0.075 mmol).
-
Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the N-arylated derivative.
Protocol 3: C-C Coupling at the 4-Iodo Position (Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting the C4-I position with an organoboron compound, typically an arylboronic acid.[8][16] This reaction is fundamental in synthesizing biaryl compounds.[17]
Catalytic Cycle: Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[8]
Detailed Experimental Protocol 3
Materials & Reagents
| Reagent/Material | Amount (1.0 mmol scale) | Moles | Notes | | :--- | :--- | :--- | | this compound | 276 mg | 1.0 mmol | Substrate | | Arylboronic Acid | 1.5 mmol | 1.5 mmol | Coupling Partner | | Pd(PPh₃)₄ | 58 mg | 0.05 mmol | Palladium Catalyst | | K₂CO₃ or Na₂CO₃ | 276 mg | 2.0 mmol | Base | | Toluene / Ethanol / Water | 4:1:1 (6 mL) | - | Solvent System |
Procedure:
-
In a round-bottom flask, combine this compound (276 mg, 1.0 mmol), the arylboronic acid (1.5 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Add the solvent mixture (e.g., 4 mL Toluene, 1 mL Ethanol, 1 mL Water).
-
Degas the mixture by bubbling Argon or Nitrogen through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) to the flask and equip it with a reflux condenser under an inert atmosphere.
-
Heat the reaction mixture to 80-90 °C and stir for 6-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add 20 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the 4-arylbenzothiazole product.
Troubleshooting and Key Considerations
-
Sandmeyer Reaction: Low yields are often due to the decomposition of the diazonium salt.[13] Strict temperature control (0–5 °C) is paramount. Ensure the NaNO₂ solution is fresh and added slowly.
-
Palladium-Catalyzed Reactions: These reactions are sensitive to oxygen. Ensure all reagents are dry and solvents are properly degassed. The choice of ligand, base, and solvent can significantly impact yield and may require optimization for specific substrates.
-
Purification: The 2-amino group can interact with silica gel. It may be beneficial to add a small amount of triethylamine (~0.5-1%) to the eluent during column chromatography to prevent tailing and improve recovery.
References
- 1. [PDF] Synthesis and Biological Activity of 4‐Oxothiazolidines and Their 5‐Arylidenes. | Semantic Scholar [semanticscholar.org]
- 2. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iodine-catalyzed amination of benzothiazoles with KSeCN in water to access primary 2-aminobenzothiazoles [ccspublishing.org.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. benchchem.com [benchchem.com]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. youtube.com [youtube.com]
The Strategic Utility of 4-Iodobenzo[d]thiazol-2-amine in Modern Organic Synthesis
Introduction: The Privileged 2-Aminobenzothiazole Scaffold and the Power of the 4-Iodo Handle
The 2-aminobenzothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The inherent reactivity of the 2-amino group and the aromatic benzothiazole ring system allows for extensive functionalization, making it an attractive starting point for the synthesis of diverse chemical libraries in drug discovery.[3][4]
This guide focuses on a particularly valuable derivative: 4-Iodobenzo[d]thiazol-2-amine . The introduction of an iodine atom at the C-4 position provides a highly versatile synthetic handle for a variety of powerful palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is the most reactive among the common aryl halides (I > Br > Cl), often enabling milder reaction conditions and broader substrate scope. This allows for the precise and efficient installation of a wide range of substituents at a key position on the benzothiazole core, opening avenues for the exploration of structure-activity relationships and the development of novel therapeutic agents and functional materials.
This document provides detailed application notes and protocols for three of the most impactful cross-coupling reactions utilizing this compound: the Suzuki-Miyaura coupling for C-C bond formation, the Buchwald-Hartwig amination for C-N bond formation, and the Sonogashira coupling for the introduction of alkynyl moieties.
I. Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with high efficiency and exceptional functional group tolerance.[5] For this compound, this reaction is the premier method for introducing aryl and heteroaryl substituents at the 4-position, creating a library of 4-aryl-2-aminobenzothiazoles.
Causality in Experimental Design
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling.
-
Palladium Catalyst: A Pd(0) species is the active catalyst. This is often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or can be used directly as a complex like Pd(PPh₃)₄. The catalyst loading is typically low (1-5 mol%).
-
Ligand: The ligand stabilizes the palladium center and facilitates the key steps of the catalytic cycle. For electron-rich and potentially coordinating substrates like 2-aminobenzothiazoles, bulky electron-rich phosphine ligands such as SPhos or XPhos can be highly effective.[6]
-
Base: An inorganic base is required to activate the boronic acid for transmetalation. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield.[6]
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often employed to dissolve both the organic and inorganic reagents.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Synthesis of 4-(4-methoxyphenyl)benzo[d]thiazol-2-amine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of iodo-heterocycles.[7][8]
Reactant Table
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 276.10 | 1.0 | 1.0 | 276 mg |
| 4-Methoxyphenylboronic acid | 151.96 | 1.2 | 1.2 | 182 mg |
| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 | 35 mg |
| K₂CO₃ | 138.21 | 2.0 | 2.0 | 276 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (276 mg, 1.0 mmol), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and K₂CO₃ (276 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (30 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-(4-methoxyphenyl)benzo[d]thiazol-2-amine.
II. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[3][9] This reaction is invaluable for synthesizing N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals. For this compound, this reaction allows for the introduction of a diverse range of primary and secondary amines at the C-4 position.
Causality in Experimental Design
-
Catalyst System: The combination of a palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand is crucial. Ligands like XPhos or RuPhos are often highly effective for coupling with a wide range of amines, including less nucleophilic anilines.[6][10]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu) are commonly employed.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are typically used to prevent quenching of the strong base.
Figure 2: General workflow for Buchwald-Hartwig amination.
Protocol: Synthesis of 4-(Morpholino)benzo[d]thiazol-2-amine
This protocol is based on established methods for the Buchwald-Hartwig amination of aryl iodides.[10][11]
Reactant Table
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 276.10 | 1.0 | 1.0 | 276 mg |
| Morpholine | 87.12 | 1.2 | 1.2 | 105 µL |
| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 | 4.5 mg |
| XPhos | 476.65 | 0.04 | 0.04 | 19 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 1.4 | 1.4 | 135 mg |
| Toluene, anhydrous | - | - | - | 10 mL |
Step-by-Step Procedure:
-
Reaction Setup: In an inert atmosphere glovebox or in a Schlenk tube under an inert atmosphere, combine this compound (276 mg, 1.0 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), XPhos (19 mg, 0.04 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Solvent and Reagent Addition: Add anhydrous, degassed toluene (10 mL) followed by morpholine (105 µL, 1.2 mmol).
-
Reaction: Seal the vessel and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-18 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove palladium residues.
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to yield the pure 4-(morpholino)benzo[d]thiazol-2-amine.
III. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[12][13] This reaction is particularly useful for introducing a linear, rigid alkynyl linker into a molecule, which can be used to extend conjugation or as a precursor for further transformations.
Causality in Experimental Design
-
Dual Catalysis: The Sonogashira reaction classically employs a dual catalytic system: a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI). The palladium complex facilitates the oxidative addition and reductive elimination steps, while the copper salt forms a copper acetylide intermediate, which is crucial for the transmetalation step.
-
Base: An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used. It serves both to neutralize the HX byproduct and to act as the solvent in some cases.
-
Copper-Free Conditions: Concerns about copper contamination have led to the development of copper-free Sonogashira protocols. These often require a different palladium catalyst/ligand system and may use other bases.[14]
Figure 3: Catalytic cycles of the Sonogashira coupling.
Protocol: Synthesis of 4-(phenylethynyl)benzo[d]thiazol-2-amine
This protocol is a standard procedure adapted for iodo-heterocycles based on literature precedents.[15][16]
Reactant Table
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 276.10 | 1.0 | 1.0 | 276 mg |
| Phenylacetylene | 102.14 | 1.2 | 1.2 | 131 µL |
| PdCl₂(PPh₃)₂ | 701.90 | 0.02 | 0.02 | 14 mg |
| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 | 7.6 mg |
| Triethylamine (TEA) | 101.19 | - | - | 10 mL |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 5 mL |
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (276 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).
-
Solvent and Reagent Addition: Add anhydrous THF (5 mL) and triethylamine (10 mL). Stir the mixture at room temperature for 10 minutes.
-
Alkyne Addition: Add phenylacetylene (131 µL, 1.2 mmol) dropwise to the reaction mixture via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by TLC. The reaction is often complete within 2-6 hours.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Dilute the residue with ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and then brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the pure 4-(phenylethynyl)benzo[d]thiazol-2-amine.
Conclusion
This compound stands out as a highly valuable and versatile building block in organic synthesis. Its strategic C-4 iodo-substituent provides a reactive site for robust and reliable palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols detailed in this guide offer researchers, scientists, and drug development professionals a solid foundation for the synthesis of diverse libraries of 4-substituted-2-aminobenzothiazoles. By leveraging these powerful synthetic tools, the exploration of this privileged scaffold can be significantly accelerated, paving the way for the discovery of new chemical entities with significant therapeutic and material science potential.
References
- 1. Heterocycle formation via palladium-catalyzed intramolecular oxidative C-H bond functionalization: an efficient strategy for the synthesis of 2-aminobenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Heterocycle Formation via Palladium-Catalyzed Intramolecular Oxidative C-H Bond Functionalization: An Efficient Strategy for the Synthesis of 2-Aminobenzothiazoles [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
4-Iodobenzo[d]thiazol-2-amine as a building block in medicinal chemistry
An In-Depth Guide to 4-Iodobenzo[d]thiazol-2-amine as a Versatile Building Block in Medicinal Chemistry
Introduction: The Strategic Value of the Benzothiazole Scaffold
The benzothiazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] Its planarity and ability to participate in hydrogen bonding and π-stacking interactions make it an ideal anchor for binding to various biological targets. This compound, the subject of this guide, is a particularly valuable building block due to its dual-functional nature. The 2-amino group provides a nucleophilic handle for amide bond formation or further heterocycle construction, while the 4-iodo group serves as a prime site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling methodologies. This strategic combination allows for the rapid generation of diverse molecular libraries, a cornerstone of modern drug discovery.[4][5]
Physicochemical Properties
A clear understanding of a building block's fundamental properties is essential for experimental design. The key physicochemical data for this compound are summarized below.
| Property | Value |
| Chemical Formula | C₇H₅IN₂S |
| Molecular Weight | 276.09 g/mol |
| Appearance | Off-white to pale yellow solid |
| IUPAC Name | 4-iodo-1,3-benzothiazol-2-amine |
| Solubility | Soluble in DMF, DMSO, and hot THF |
| Key Functional Groups | Primary Aryl Amine, Aryl Iodide |
Application Protocol I: Palladium-Catalyzed C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful reaction for constructing carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[6] The aryl iodide of this compound is an excellent substrate for this transformation, allowing for the introduction of a wide array of primary and secondary amines.
Experimental Protocol
This protocol details the coupling of this compound with morpholine, a common secondary amine in medicinal chemistry.
Reactants and Reagents:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthalene (R-BINAP) (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Step-by-Step Procedure:
-
Vessel Preparation: Add this compound (1.0 eq), R-BINAP (4 mol%), and NaOtBu (1.4 eq) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen gas three times.
-
Scientist's Note: The palladium catalyst is sensitive to oxygen, especially in its active Pd(0) state. Removing oxygen is critical to prevent catalyst deactivation and ensure reproducible results.[7]
-
-
Reagent Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ (2 mol%), anhydrous toluene, and finally morpholine (1.2 eq) via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 8-16 hours).
-
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues. Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired N-morpholinylbenzothiazole derivative.
Synthetic Workflow Diagram
Caption: Workflow for Buchwald-Hartwig Amination.
Application Protocol II: Palladium-Catalyzed C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is arguably the most versatile method for forming C(sp²)-C(sp²) bonds, enabling the connection of the benzothiazole core to a vast array of aryl and heteroaryl moieties.[8][9] This is a foundational strategy for exploring structure-activity relationships (SAR) by modifying the groups extending from the 4-position.
Experimental Protocol
This protocol describes a general procedure for the Suzuki coupling of this compound with a generic arylboronic acid.
Reactants and Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent Mixture: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Step-by-Step Procedure:
-
Setup: In a microwave vial or reaction flask, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Degassing: Purge the mixture with argon or nitrogen for 15-20 minutes.
-
Scientist's Note: The base (K₂CO₃) is crucial for the transmetalation step, activating the boronic acid to facilitate the transfer of the aryl group to the palladium center.[8] The aqueous co-solvent often accelerates this step.
-
-
Catalyst Addition: Add the Pd(PPh₃)₄ catalyst (5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the mixture to 100 °C (conventional heating) or irradiate in a microwave reactor (e.g., 120 °C for 30-60 minutes).[10]
-
Monitoring: Follow the reaction's progress via TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate. Wash sequentially with water and brine.
-
Purification: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo. Purify the residue by flash column chromatography to isolate the 4-arylbenzo[d]thiazol-2-amine product.
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application in Medicinal Chemistry: Targeting Protein Kinases
The benzothiazole scaffold is a well-established core for the development of protein kinase inhibitors.[11] Kinases are critical enzymes in cellular signaling, and their dysregulation is a hallmark of diseases like cancer.[1][12] Derivatives of this compound can be elaborated into potent and selective kinase inhibitors.
Case Study: Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers.[12][13] Many inhibitors targeting kinases within this pathway, such as PI3K and Akt, incorporate heterocyclic scaffolds like benzothiazole.
Hypothetical Inhibitor Synthesis
A hypothetical inhibitor can be synthesized by first coupling this compound with 4-morpholinophenylboronic acid via the Suzuki protocol (Protocol II). The resulting intermediate's 2-amino group can then be acylated with a suitable carboxylic acid to complete the synthesis of a target molecule designed to fit into the ATP-binding pocket of a kinase like PI3Kβ.[12]
Data on Related Kinase Inhibitors
To provide context, the following table summarizes the inhibitory activity of several benzothiazole-based kinase inhibitors from the literature.
| Compound Class/Reference | Target Kinase(s) | IC₅₀ (nM) |
| Benzobisthiazole 3A5[14][15] | CLK1 | 51 |
| Benzobisthiazole 3A5[14][15] | CLK2 | 68 |
| Benzobisthiazole 3A5[14][15] | Dyrk1A | 260 |
| Benzothiazole Derivative 19[11] | PI3Kα (Cell-based) | 300 - 450 |
| Benzothiazole Derivative 22[11][12] | PI3Kβ | 20 |
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition is measured as a decrease in luminescence.
Materials:
-
Target kinase (e.g., recombinant human PI3Kβ)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
Synthesized inhibitor compound (dissolved in DMSO)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
Assay Buffer
Procedure:
-
Compound Dilution: Prepare a serial dilution of the inhibitor compound in an appropriate assay buffer. Start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:10 dilutions.
-
Kinase Reaction: In a 384-well plate, add the kinase, its substrate, and the inhibitor at various concentrations.
-
Initiation: Initiate the reaction by adding ATP. Include positive (DMSO, no inhibitor) and negative (no kinase) controls. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection (Step 1): Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Luminescence Generation (Step 2): Add the Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. The percentage of inhibition is calculated as: 100 – [(Signal_Inhibitor - Signal_Negative) / (Signal_Positive - Signal_Negative)] * 100.[14]
PI3K/Akt Signaling Pathway Diagram
References
- 1. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review | Bentham Science [eurekaselect.com]
- 4. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Benzobisthiazoles Represent a Novel Scaffold for Kinase Inhibitors of CLK Family Members - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
Suzuki coupling reaction of 4-Iodobenzo[d]thiazol-2-amine
An Application Guide for the Synthesis of 4-Aryl-2-aminobenzothiazoles via Suzuki-Miyaura Cross-Coupling
Abstract: This comprehensive guide provides a detailed protocol and theoretical background for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-iodobenzo[d]thiazol-2-amine. The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in therapeutic agents with a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] The Suzuki reaction, a cornerstone of modern organic synthesis for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, offers a powerful and versatile method for constructing carbon-carbon bonds.[4][5] This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and practical troubleshooting advice to facilitate the successful synthesis of novel 4-aryl-2-aminobenzothiazole derivatives.
The Suzuki-Miyaura cross-coupling reaction is a robust and widely adopted method for forming C(sp²)–C(sp²) bonds, typically between an organohalide and an organoboron compound.[6] Its popularity stems from several key advantages:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, which preserves sensitive functional groups within complex molecules.[7]
-
High Functional Group Tolerance: A broad array of functional groups are compatible with the reaction conditions, minimizing the need for protecting group strategies.[7][8]
-
Commercial Availability of Reagents: A vast library of boronic acids and their derivatives are commercially available, enabling rapid diversification of molecular scaffolds.[9][10]
-
Low Toxicity of Byproducts: The boron-containing byproducts are generally non-toxic and easily removed through aqueous workup.[7]
These features make the Suzuki coupling an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[11]
Mechanistic Deep Dive: The Palladium Catalytic Cycle
The reaction proceeds via a catalytic cycle involving a palladium complex that alternates between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[4][6]
Key Components:
-
The Palladium Catalyst: The active catalyst is a Pd(0) species. While Pd(0) sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be used directly, air-stable Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) are often preferred.[5][12] These are reduced in situ to the active Pd(0) form. The choice of ligand (e.g., phosphines, N-heterocyclic carbenes) is critical as it modulates the catalyst's stability and reactivity.[12][13]
-
The Base: The base plays a multifaceted role. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex (e.g., R-B(OH)₃⁻), which is essential for the transmetalation step.[4][14] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4]
-
The Solvent: The solvent system, often a mixture of an organic solvent (like dioxane, THF, or toluene) and water, must solubilize both the organic and inorganic reagents to facilitate the reaction.[4][15]
dot digraph "Suzuki Coupling Catalytic Cycle" { graph [bgcolor="#F1F3F4", fontname="Arial", label="Figure 1: The Suzuki-Miyaura Catalytic Cycle", labelloc=b, fontsize=12]; node [shape=box, style=filled, fontname="Arial", width=2, height=1]; edge [fontname="Arial", fontsize=10];
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArylHalide [label="R¹-X\n(4-Iodobenzothiazole)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; OxAdd [label="Oxidative Addition\n(Rate-Determining Step)", shape=plaintext, fontcolor="#202124"]; PdII_complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₂CO₃)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="R²-B(OH)₂", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AteComplex [label="[R²-B(OH)₃]⁻\n(Boronate Complex)", fillcolor="#FBBC05", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; DiarylPdII [label="R¹-Pd(II)L₂-R²", fillcolor="#34A853", fontcolor="#FFFFFF"]; RedElim [label="Reductive Elimination", shape=plaintext, fontcolor="#202124"]; Product [label="R¹-R²\n(Coupled Product)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges Pd0 -> PdII_complex [label=" + R¹-X"]; ArylHalide -> OxAdd [style=invis]; OxAdd -> PdII_complex [style=invis];
BoronicAcid -> AteComplex [label=" + Base"]; Base -> AteComplex [style=invis];
PdII_complex -> DiarylPdII [label=" + [R²-B(OH)₃]⁻"]; AteComplex -> Transmetalation [style=invis]; Transmetalation -> DiarylPdII [style=invis];
DiarylPdII -> Pd0 [label=" Reductive\n Elimination"]; DiarylPdII -> Product [label=" Forms Product"]; RedElim -> Product [style=invis]; RedElim -> Pd0 [style=invis]; }
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Protocol: Suzuki Coupling of this compound
This protocol details the synthesis of a representative 4-aryl-2-aminobenzothiazole derivative using phenylboronic acid.
Materials and Reagents
| Reagent | Grade | Supplier Example |
| This compound | >97% | Commercial |
| Phenylboronic Acid | >98% | Commercial |
| Tetrakis(triphenylphosphine)palladium(0) | 99% | Commercial |
| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercial |
| 1,4-Dioxane | Anhydrous, >99.8% | Commercial |
| Deionized Water | High Purity | In-house |
| Ethyl Acetate | ACS Grade | Commercial |
| Brine (Saturated NaCl solution) | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial |
| Silica Gel | 60 Å, 230-400 mesh | Commercial |
Equipment
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Syringes and needles
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Flash chromatography system
Reaction Parameters
The following table outlines the stoichiometry for a standard 1.0 mmol scale reaction.
| Component | MW ( g/mol ) | Equivalents | Amount (mg) | Volume (mL) | Moles (mmol) |
| This compound | 276.11 | 1.0 | 276 | - | 1.0 |
| Phenylboronic Acid | 121.93 | 1.2 | 146 | - | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.03 (3 mol%) | 35 | - | 0.03 |
| K₂CO₃ | 138.21 | 2.5 | 346 | - | 2.5 |
| 1,4-Dioxane | - | - | - | 8.0 | - |
| Water | - | - | - | 2.0 | - |
Step-by-Step Experimental Procedure
dot digraph "Experimental_Workflow" { graph [fontname="Arial", bgcolor="#F1F3F4", label="Figure 2: Experimental Workflow Diagram", labelloc=b, fontsize=12]; node [shape=box, style=rounded, fontname="Arial", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Caption: A streamlined workflow for the Suzuki coupling protocol.
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (276 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and anhydrous potassium carbonate (346 mg, 2.5 mmol).
-
Solvent Addition: Add 1,4-dioxane (8.0 mL) and deionized water (2.0 mL) to the flask.
-
Inert Atmosphere: Seal the flask with a septum and insert a needle connected to an argon/nitrogen line and an outlet needle. Vigorously bubble argon through the stirred solution for 15-20 minutes to remove dissolved oxygen. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.[16]
-
Catalyst Addition: While maintaining a positive pressure of argon, quickly add the tetrakis(triphenylphosphine)palladium(0) (35 mg, 0.03 mmol) to the reaction mixture.
-
Reaction Execution: Replace the outlet needle with a reflux condenser under argon. Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting this compound spot is consumed (typically 6-12 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with deionized water (20 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).[17]
-
Purification: Combine the organic layers, wash with brine (2 x 30 mL), and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 4-phenylbenzo[d]thiazol-2-amine.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst Deactivation: Incomplete removal of oxygen.[16] 2. Poor Reagent Quality: Degradation of boronic acid or catalyst.[18][19] 3. Protodeboronation: The C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[16] | 1. Ensure thorough degassing of solvents and maintain a robust inert atmosphere. 2. Use fresh, high-purity reagents. Store catalysts and boronic acids under inert gas. 3. Use a stronger, non-nucleophilic base (e.g., K₃PO₄), anhydrous conditions, or convert the boronic acid to a more stable pinacol ester.[16][20] |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen: Oxygen can promote the oxidative coupling of two boronic acid molecules.[5][16] 2. Inefficient Reduction of Pd(II) Precatalyst: If using a Pd(II) source, its reduction to Pd(0) can be accompanied by homocoupling. | 1. Improve degassing procedures rigorously. 2. Use a direct Pd(0) source like Pd(PPh₃)₄ or ensure efficient precatalyst reduction conditions. |
| Dehalogenation of Aryl Iodide | The aryl iodide is reduced to an arene (C-I bond replaced by C-H). | This side reaction can be promoted by certain solvents or impurities.[5] Consider screening alternative solvents or using a different base. Ensure high purity of all reagents. |
| Reaction Stalls | 1. Insufficient Temperature: The reaction may not have enough energy to overcome the activation barrier. 2. Catalyst has Died: The catalyst may have decomposed over the reaction time. | 1. Ensure the reaction is heated to the target temperature. Consider microwave irradiation to shorten reaction times and improve yields.[21] 2. Add a second portion of the catalyst under an inert atmosphere. |
Safety and Handling Precautions
All chemical manipulations should be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and nitrile gloves.[22]
-
Palladium Catalysts: Palladium compounds can be irritants and are flammable solids, especially finely divided palladium on carbon.[23][24] Avoid inhalation of dust and contact with skin. Store under an inert atmosphere and away from heat sources.[24][25]
-
Boronic Acids: While generally stable, some boronic acids can be irritants. Avoid inhalation of dust and skin contact.
-
Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with care and avoid exposure.
-
Waste Disposal: Dispose of all chemical waste, including residual palladium, according to institutional and local environmental regulations. Do not dispose of palladium waste down the drain.
References
- 1. iajesm.in [iajesm.in]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. byjus.com [byjus.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Boron Suzuki Coupling | Borates Today [borates.today]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. nbinno.com [nbinno.com]
- 19. reddit.com [reddit.com]
- 20. m.youtube.com [m.youtube.com]
- 21. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rtong.people.ust.hk [rtong.people.ust.hk]
- 23. chemicalbook.com [chemicalbook.com]
- 24. honrel.com [honrel.com]
- 25. huaruicarbon.com [huaruicarbon.com]
N-Alkylation of 2-Aminobenzothiazoles: A Detailed Guide to Synthetic Protocols and Mechanistic Insights
Abstract
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] The functionalization of its nitrogen atoms—both the exocyclic amino group and the endocyclic thiazole nitrogen—is a critical strategy in drug discovery for modulating biological activity, physicochemical properties, and pharmacokinetic profiles. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary synthetic protocols for the N-alkylation of 2-aminobenzothiazoles. We delve into the mechanistic underpinnings of each method, offering field-proven insights to explain experimental choices and ensure reproducible, self-validating outcomes. This document covers direct N-alkylation with alkyl halides, reductive amination, copper-catalyzed "borrowing hydrogen" methodology, and palladium-catalyzed Buchwald-Hartwig amination, complete with step-by-step protocols, comparative data, and visual workflow diagrams.
Introduction: The Significance of N-Alkylated 2-Aminobenzothiazoles
The 2-aminobenzothiazole motif is a cornerstone in the development of therapeutics targeting a wide array of diseases. Derivatives have demonstrated potent anticancer, anti-inflammatory, antibacterial, and antiviral activities.[2][3] The strategic addition of alkyl or aryl groups to the nitrogen centers of the 2-aminobenzothiazole core can profoundly influence the molecule's interaction with biological targets. N-alkylation can enhance binding affinity, improve metabolic stability, and alter solubility, making it a pivotal step in lead optimization.
A key challenge in the synthesis of N-substituted 2-aminobenzothiazoles is controlling the regioselectivity of the alkylation. The molecule presents two primary nucleophilic nitrogen atoms: the endocyclic (ring) nitrogen and the exocyclic (amino) nitrogen. The outcome of an alkylation reaction is highly dependent on the chosen synthetic route and reaction conditions. Traditional methods using alkyl halides often lead to alkylation at the more basic endocyclic nitrogen, while modern catalytic approaches offer pathways to selectively functionalize the exocyclic amino group.[4] This guide will explore these methodologies in detail, providing the necessary protocols to navigate this critical synthetic transformation.
Strategic Overview: Pathways to N-Alkylation
The synthetic approaches to N-alkylated 2-aminobenzothiazoles can be broadly categorized into four main strategies. The selection of a particular method depends on the desired regioselectivity, the nature of the alkylating agent, and the functional group tolerance required.
Caption: Key synthetic strategies for the N-alkylation of 2-aminobenzothiazoles.
Protocol I: Direct N-Alkylation with Alkyl Halides
Direct alkylation with alkyl halides is a classical and straightforward approach. Mechanistically, this reaction typically proceeds via an SN2 pathway. The regioselectivity is often directed towards the endocyclic nitrogen atom, which is generally more basic and sterically accessible, leading to the formation of 3-alkyl-2-iminobenzothiazoline salts.[5][6]
Causality: The preference for endocyclic alkylation arises from the greater electron density and basicity of the ring nitrogen compared to the exocyclic amino group. The resulting iminobenzothiazoline is often the thermodynamically favored product.
Detailed Experimental Protocol
This protocol is a general representation for the reaction of 2-aminobenzothiazole with an activated alkyl halide, such as an α-haloketone.
Materials:
-
2-Amino-1,3-benzothiazole
-
α-Iodomethyl ketone (e.g., iodoacetone or phenacyl iodide)
-
Solvent (e.g., Acetonitrile or Dimethylformamide - DMF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
-
Condenser (if heating is required)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-1,3-benzothiazole (1.0 mmol) in a suitable solvent (10 mL), such as acetonitrile.
-
Reagent Addition: Add an equimolar amount of the α-iodomethyl ketone (1.0 mmol) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction with highly reactive α-iodoketones often proceeds readily without the need for a base or catalyst.[5] Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides (e.g., chlorides or bromides), heating may be required.[6]
-
Product Formation: The product, a 2-amino-3-alkyl-1,3-benzothiazol-3-ium salt, often precipitates from the reaction mixture.
-
Work-up and Purification: If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry under vacuum. If the product remains in solution, remove the solvent under reduced pressure. The crude product can be purified by recrystallization.
Protocol II: Reductive Amination for Exo-N-Alkylation
Reductive amination is a powerful and widely used method for forming C-N bonds, which, in this context, selectively yields the exo-N-alkylated product. The reaction proceeds in two stages: first, the nucleophilic exocyclic amino group condenses with an aldehyde or ketone to form an imine intermediate. Second, this imine is reduced in situ by a suitable reducing agent, such as sodium borohydride (NaBH₄), to afford the N-alkylated amine.
Causality: The exocyclic amino group is more nucleophilic than the endocyclic nitrogen in the initial condensation step with the carbonyl compound. The subsequent reduction of the C=N double bond is facile and irreversible, locking in the exo-alkylation regioselectivity.
Detailed Experimental Protocol
This protocol is adapted from a reported synthesis of N-alkylated 2-aminobenzothiazoles.[7]
Materials:
-
2-Aminobenzothiazole derivative
-
Aldehyde (e.g., 3-(naphthalen-2-yl)propanal)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Absolute Methanol (MeOH)
-
Sodium Borohydride (NaBH₄)
-
Pressure vessel
-
Stir plate and magnetic stir bar
Procedure:
-
Imine Formation:
-
To a solution of the aldehyde (1.0 mmol) in absolute methanol (5 mL), add the 2-aminobenzothiazole (1.0 mmol).
-
Add anhydrous Na₂SO₄ (2.0 mmol) as a drying agent to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours until imine formation is complete (monitor by TLC).
-
-
Reduction:
-
Transfer the reaction mixture (containing the intermediate hemiaminal ether or imine) to a pressure vessel.
-
Add NaBH₄ (2.0 mmol) portion-wise to the stirred solution. . Seal the vessel and heat the reaction mixture at 80 °C for 1 hour.[7]
-
-
Work-up and Purification:
-
After cooling, evaporate the solvent under reduced pressure.
-
Dissolve the residue in water (10 mL) and ethyl acetate (15 mL).
-
Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol III: Copper-Catalyzed N-Alkylation with Alcohols ("Borrowing Hydrogen")
This modern and atom-economical method uses alcohols as alkylating agents, with water as the only byproduct. The "Borrowing Hydrogen" or "Hydrogen Autotransfer" mechanism involves the temporary oxidation of the alcohol to an aldehyde by a transition metal catalyst (in this case, copper). This aldehyde then undergoes reductive amination with the amine, and the catalyst, which was holding the hydrogen, returns it to reduce the imine intermediate. This method provides excellent regioselectivity for the exocyclic amino group.[4]
Causality: The copper catalyst facilitates the dehydrogenation of the alcohol to form a highly reactive aldehyde in situ. The subsequent condensation and reduction steps follow the logic of reductive amination, favoring exo-N-alkylation. The use of a cost-effective copper catalyst makes this an attractive green chemistry approach.[4]
Caption: Mechanism of Copper-Catalyzed "Borrowing Hydrogen" N-Alkylation.
Detailed Experimental Protocol
This protocol is based on a reported regioselective N-alkylation using benzylic alcohols.[4]
Materials:
-
2-Aminobenzothiazole
-
Benzylic alcohol (e.g., benzyl alcohol)
-
Copper(II) acetate (Cu(OAc)₂) or another suitable copper salt
-
Base (e.g., NaOH or K₂CO₃)
-
High-boiling point solvent (e.g., Toluene or Xylene)
-
Schlenk tube or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk tube, add 2-aminobenzothiazole (1.0 mmol), the benzylic alcohol (1.2 mmol), copper(II) acetate (1-5 mol%), and a base such as NaOH (20 mol%).
-
Solvent Addition: Add the solvent (e.g., toluene, 3 mL) under an inert atmosphere.
-
Reaction: Seal the tube and place it in a preheated oil bath at 130 °C. Stir the reaction for the required time (typically 12-24 hours), monitoring by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with a suitable organic solvent like ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 2-(N-alkylamino)benzothiazole.
-
Protocol IV: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation, enabling the coupling of amines with aryl halides or triflates.[8] This reaction is particularly valuable for synthesizing N-aryl derivatives of 2-aminobenzothiazole. The reaction requires a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for achieving high efficiency and broad substrate scope.
Causality: The palladium catalyst undergoes a catalytic cycle involving oxidative addition to the aryl halide, coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the catalyst. The use of bulky, electron-rich biaryl phosphine ligands facilitates the reductive elimination step, which is often rate-limiting.[9]
Detailed Experimental Protocol
This protocol is based on the N-arylation of 2-aminobenzothiazole with aryl bromides.[9]
Materials:
-
2-Aminobenzothiazole
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃
-
Biaryl phosphine ligand (e.g., RuPhos or XPhos)
-
Base (e.g., Sodium tert-butoxide - NaOtBu)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk tube or glovebox
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-activation (if needed): In some cases, pre-heating the catalyst, ligand, and base in the solvent can improve reproducibility.[9]
-
Reaction Setup (in a glovebox or under inert atmosphere):
-
To a Schlenk tube, add Pd(OAc)₂ (2 mol%), the biaryl phosphine ligand (4 mol%), and NaOtBu (1.4 mmol).
-
Add 2-aminobenzothiazole (1.2 mmol) and the aryl bromide (1.0 mmol).
-
-
Solvent Addition: Add anhydrous toluene (3 mL).
-
Reaction: Seal the tube and heat in an oil bath at 100-110 °C for 12-24 hours, or until TLC indicates completion.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through celite.
-
Concentrate the filtrate and purify the crude product via flash column chromatography on silica gel.
-
Comparative Analysis of N-Alkylation Protocols
The choice of synthetic method is dictated by the desired outcome and available starting materials. The table below summarizes the key features of each protocol.
| Feature | Direct Alkylation (Alkyl Halide) | Reductive Amination | Borrowing Hydrogen (Alcohol) | Buchwald-Hartwig Amination |
| Primary Product | Endo -N-Alkylated Salt | Exo -N-Alkylated | Exo -N-Alkylated | Exo -N-Arylated |
| Alkylating Agent | Alkyl Halide | Aldehyde / Ketone | Alcohol | Aryl Halide / Triflate |
| Key Reagents | Base (optional) | Reducing Agent (NaBH₄) | Cu-catalyst, Base | Pd-catalyst, Ligand, Base |
| Typical Yields | Moderate to High | Good to Excellent | Good to Excellent | Good to Excellent |
| Advantages | Simple, direct | High regioselectivity, mild reductant | Atom economical, "green" | Broad scope for N-arylation |
| Limitations | Poor regioselectivity (favors endo) | Requires carbonyl compound | High temperatures, requires catalyst | Expensive catalyst/ligand, air-sensitive |
Conclusion and Future Perspectives
The N-alkylation of 2-aminobenzothiazoles is a fundamental transformation in the synthesis of biologically active molecules. This guide has detailed four robust and distinct protocols, each offering specific advantages in terms of regioselectivity, substrate scope, and reaction conditions. While classical direct alkylation remains a viable route, particularly for endocyclic functionalization, modern catalytic methods such as reductive amination, borrowing hydrogen, and Buchwald-Hartwig cross-coupling provide highly selective and efficient pathways to the medicinally important exo-N-substituted derivatives. As the demand for novel and diverse chemical matter continues to grow, the continued development of even milder, more efficient, and sustainable N-alkylation protocols will remain a key focus for synthetic and medicinal chemists.
References
- 1. rsc.org [rsc.org]
- 2. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization [mdpi.com]
- 7. N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. dspace.mit.edu [dspace.mit.edu]
synthetic routes to functionalized 2-aminobenzothiazoles
Application Notes & Protocols
Topic: Synthetic Routes to Functionalized 2-Aminobenzothiazoles: A Guide for Medicinal Chemistry and Drug Development
Abstract
The 2-aminobenzothiazole core is a quintessential "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse and potent biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[1][2][3][4] The strategic functionalization of this bicyclic heterocycle is paramount for modulating pharmacokinetic profiles and target specificity. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic methodologies for accessing functionalized 2-aminobenzothiazoles. We will move beyond a simple recitation of reaction schemes to explore the mechanistic underpinnings and practical considerations of both classical and modern synthetic strategies. Detailed, field-proven protocols for the classical Hugershoff reaction, modern metal-catalyzed cross-coupling reactions, and emerging metal-free oxidative cyclizations are presented, offering a comprehensive toolkit for the synthesis of compound libraries for drug discovery.
The Enduring Significance of the 2-Aminobenzothiazole Scaffold
The power of the 2-aminobenzothiazole moiety lies in its unique combination of structural rigidity, hydrogen bonding capabilities (donor and acceptor sites), and lipophilic character.[2] This arrangement allows for precise, three-dimensional interactions with a wide array of biological targets.[2][5] Furthermore, the primary amino group at the C2-position and the fused benzene ring serve as versatile handles for synthetic elaboration, enabling the generation of vast chemical libraries for high-throughput screening.[3] Derivatives have shown promise as inhibitors of critical enzymes like vascular endothelial growth factor receptor-2 (VEGFR-2) in cancer therapy and as modulators of pathways involved in inflammation.[5][6] The development of robust, efficient, and scalable synthetic routes is therefore a critical enabling step in harnessing the full therapeutic potential of this scaffold.
Classical Synthesis: The Hugershoff Reaction
The most traditional and widely recognized method for constructing the 2-aminobenzothiazole core is the Hugershoff reaction, first described over a century ago.[7][8] This one-pot reaction involves the treatment of a substituted aniline with a thiocyanate salt, followed by oxidative cyclization.
Mechanism and Experimental Causality
The reaction proceeds via two key stages. First, the aniline reacts with a thiocyanate source (e.g., KSCN, NH₄SCN) in situ to form an N-arylthiourea intermediate.[9] The subsequent and crucial step is an intramolecular electrophilic cyclization onto the aniline ring, which is initiated by an oxidizing agent, classically bromine in acetic acid.[10][11] The bromine activates the sulfur atom of the thiourea, rendering the thiocarbonyl carbon sufficiently electrophilic to attack the electron-rich aromatic ring, leading to the formation of the thiazole ring.[12]
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iajesm.in [iajesm.in]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and green synthesis of 2-(diarylalkyl)aminobenzothiazole derivatives and their dual activities as angiotensin converting enzyme inhibitors and calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Bioactive 2-(Arylamino)thiazolo[5,4-f]-quinazolin-9-ones via the Hügershoff Reaction or Cu- Catalyzed Intramolecular C-S Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient one-pot synthesis of 2-aminobenzothiazoles from substituted anilines using benzyltrimethylammonium dichlor… [ouci.dntb.gov.ua]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Iodobenzo[d]thiazol-2-amine
Welcome to the technical support center for 4-Iodobenzo[d]thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of purifying this important synthetic intermediate. The unique physicochemical properties imparted by the iodo-substituent and the basic amine group present specific challenges that require carefully optimized purification strategies. This document provides in-depth, field-proven insights and protocols to help you achieve high purity and yield.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My crude product is a dark brown or black solid, but the literature suggests it should be a lighter color. What causes this, and how can I fix it?
Answer: This is a frequent issue and typically points to two main causes: oxidation and the presence of residual iodine.
-
Causality: The amine group in the benzothiazole ring system is susceptible to aerial oxidation, which can form highly colored, polymeric impurities.[1][2] Additionally, if the synthesis involved elemental iodine or reagents that can release it, residual traces can stain the product.
-
Expert Recommendation: The most effective method to remove these colored impurities is through treatment with activated charcoal during recrystallization.[1] The porous structure of activated charcoal provides a large surface area for the adsorption of large, colored molecules.
Protocol Insight:
-
Dissolve your crude product in a suitable hot solvent for recrystallization (see Protocol 1 for solvent selection).
-
Add a small amount of activated charcoal (typically 1-2% w/w of your crude product). Caution: Add the charcoal to the hot solution carefully, as it can cause vigorous bumping. It is safer to cool the solution slightly before adding the charcoal and then reheating to a boil.
-
Boil the mixture for 5-10 minutes to ensure maximum adsorption.
-
Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. The resulting filtrate should be significantly lighter in color.
-
Allow the filtrate to cool and crystallize as per the standard protocol.
Question 2: My TLC analysis shows multiple spots with very similar Rf values, making separation difficult. What are these likely impurities and what is the best purification strategy?
Answer: Closely eluting spots suggest the presence of structurally similar impurities. For this compound, these are often regioisomers or precursors.
-
Likely Impurities:
-
Starting Material: Unreacted 3-iodoaniline or a related precursor.
-
Isomeric Byproducts: Depending on the synthetic route, small amounts of other iodo-substituted isomers (e.g., 5-iodo, 6-iodo, or 7-iodo-benzo[d]thiazol-2-amine) can form.
-
Dehalogenated Product: The parent compound, 2-aminobenzothiazole, resulting from C-I bond cleavage under certain reaction conditions.[3]
-
-
Expert Recommendation: When recrystallization fails to resolve such a mixture, flash column chromatography is the required method.[4] The key to success is optimizing the mobile phase and, critically, suppressing the strong interaction between the basic amine and the acidic silica gel.
Strategy:
-
Solvent System Selection: Use a solvent system with moderate polarity, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Tailing Suppression: Add a small amount of a basic modifier, such as triethylamine (0.5-1% v/v) or ammonia in methanol, to your eluent. This neutralizes the acidic silanol groups on the silica surface, preventing ionic interactions that cause peak tailing and poor separation.[5]
-
Gradient Elution: A shallow gradient of the polar solvent can help resolve very close spots. For example, start with 10% Ethyl Acetate in Hexane and slowly increase to 30% over several column volumes.
Question 3: During recrystallization, my compound "oils out" instead of forming crystals. How can I promote proper crystallization?
Answer: "Oiling out" occurs when the compound separates from the solution as a super-saturated liquid droplet phase rather than a solid crystalline lattice.[6] This is often due to the solution being cooled too quickly or the presence of impurities that disrupt crystal formation.
-
Causality: The melting point of the solute-impurity mixture is lower than the temperature of the solution, preventing solidification.[6] Rapid cooling does not provide sufficient time for molecules to orient themselves into an ordered crystal lattice.
-
Expert Recommendation:
-
Re-heat and Slow Cool: Re-heat the solution until the oil fully redissolves. You may need to add a small amount of additional solvent. Then, ensure the solution cools as slowly as possible. Insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature overnight.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: If the above methods fail, the solvent may be too good. Try a solvent system where the compound has slightly lower solubility at boiling temperatures.
-
Question 4: I am performing column chromatography, but my yield is low. Where could my product be?
Answer: Low yield after chromatography is often due to irreversible adsorption onto the stationary phase or using an inappropriate eluent.
-
Causality: The basic amine group of this compound can bind very strongly to the acidic silica gel, especially if no basic modifier is used in the eluent. In some cases, this adsorption can be irreversible, meaning the product never elutes from the column.
-
Expert Recommendation:
-
Always Use a Basic Modifier: As mentioned in Question 2, incorporating 0.5-1% triethylamine in your eluent is critical to prevent irreversible binding.
-
Check Polarity: If your eluent is not polar enough, your compound may simply be retained at the top of the column. After running your primary eluent, try flushing the column with a much more polar solvent (e.g., 10% Methanol in Dichloromethane) to see if the missing product elutes.
-
Dry Loading: Adsorbing your crude material onto a small amount of silica gel ("dry loading") before placing it on the column often results in better band-sharpening and improved recovery compared to loading the material dissolved in a strong solvent ("wet loading").
-
Visual Workflow for Purification Strategy
The following diagram outlines a logical workflow for purifying crude this compound.
Caption: A decision-based workflow for purifying this compound.
Detailed Purification Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is effective for removing less polar and more polar impurities from moderately pure starting material.
Methodology:
-
Place 1.0 g of crude this compound in a 50 mL Erlenmeyer flask with a stir bar.
-
Add ethanol dropwise at room temperature while stirring until a slurry is formed.
-
Heat the mixture to a gentle boil on a hot plate. Continue adding ethanol in small portions until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add ~20 mg of activated charcoal. Return the flask to the hotplate and boil for 5 minutes.
-
Perform a hot filtration to remove the charcoal (if used) or any insoluble impurities.
-
Heat the clear filtrate back to a boil. Add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold 50:50 ethanol/water, and then with a small amount of cold hexanes.
-
Dry the purified crystals under vacuum.
Protocol 2: Flash Column Chromatography
This protocol is designed to separate the target compound from structurally similar impurities.
Data Presentation: Recommended Solvent Systems
| Eluent System (v/v) | Modifier | Polarity | Use Case |
| Hexane / Ethyl Acetate (9:1 to 7:3) | 1% Triethylamine | Low to Medium | Good starting point for resolving non-polar impurities. |
| Dichloromethane / Acetone (98:2 to 9:1) | 1% Triethylamine | Medium | Effective for a broad range of impurities. |
| Dichloromethane / Methanol (99:1 to 95:5) | 1% Triethylamine | Medium to High | For separating more polar impurities. |
Methodology:
-
Select an appropriate eluent system by running TLC plates. The ideal Rf for the product is between 0.25 and 0.35.
-
Prepare the chosen eluent, ensuring you add 1% v/v triethylamine.
-
Pack a glass column with silica gel using the prepared eluent (slurry packing).
-
Dry Loading: Dissolve ~500 mg of the crude product in a minimal amount of dichloromethane or acetone. Add ~1.5 g of silica gel and concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid should be further dried under high vacuum to remove residual solvents and triethylamine.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance and stability of pure this compound? Pure this compound should be an off-white to light-tan crystalline solid. While stable when stored properly, it can slowly discolor over time (turning darker tan or brown) upon exposure to light and air due to oxidation of the amine functionality.
Q2: What are the best practices for storing the purified compound? To ensure long-term stability, the purified compound should be stored in an amber glass vial to protect it from light. The vial should be flushed with an inert gas like nitrogen or argon before sealing to minimize exposure to oxygen. Storage in a freezer at -20°C is recommended to slow down any potential degradation pathways.
Q3: Can I use preparative HPLC for final polishing if trace impurities remain? Yes, preparative Reverse-Phase HPLC (RP-HPLC) is an excellent method for obtaining highly pure material (>99%).
-
Recommended Conditions:
-
Column: A C18 stationary phase is standard.
-
Mobile Phase: A gradient of Water and Acetonitrile is typical.
-
Modifier: Due to the basic nature of the amine, an acidic modifier is required to ensure good peak shape. Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both the water and acetonitrile mobile phases. The product will be isolated as its corresponding salt (e.g., trifluoroacetate), which may require a subsequent basic workup if the freebase is needed.
-
References
Technical Support Center: Synthesis of 4-Iodobenzo[d]thiazol-2-amine
Prepared by: Gemini, Senior Application Scientist
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Iodobenzo[d]thiazol-2-amine. The synthesis of this important heterocyclic scaffold, while conceptually straightforward, is frequently complicated by side reactions that can significantly impact yield, purity, and downstream applications. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these challenges effectively.
Section 1: Foundational Concepts & FAQs
This section addresses common preliminary questions regarding the synthesis, providing a foundational understanding before tackling specific experimental issues.
Q1: What is the most common synthetic route for this compound and its primary challenge?
The most prevalent method is the direct electrophilic iodination of the 2-aminobenzothiazole precursor. This reaction leverages an iodinating agent (e.g., molecular iodine, I₂) in the presence of an oxidant and an acid catalyst. The primary and most significant challenge is controlling regioselectivity. The benzothiazole ring system is susceptible to over-iodination, frequently leading to the formation of a di-iodinated byproduct, which can be difficult to separate from the desired mono-iodinated product.[1]
Q2: I've seen the Sandmeyer reaction used for other aryl iodides. Is it applicable here?
While the Sandmeyer reaction is a powerful tool for converting aromatic amines to aryl halides, it is less common for this specific transformation.[2][3] It would require a 2,4-diaminobenzothiazole precursor, which is not as readily available as 2-aminobenzothiazole. Furthermore, diazonium salts are notoriously unstable, even at low temperatures (0-5 °C), and are prone to decomposition.[1][4] This decomposition leads to significant side products, most commonly phenols from reaction with water, which would complicate the purification process.[4][5]
Q3: How can I effectively monitor the progress of the iodination reaction?
Thin-layer chromatography (TLC) is the standard and most effective method for real-time monitoring.[6] By spotting the reaction mixture alongside your starting material (2-aminobenzothiazole) and a reference standard of the product (if available), you can track the consumption of the reactant and the appearance of both the desired product and any significant byproducts.
-
Typical Mobile Phase: A mixture of ethyl acetate and hexane (e.g., 2:3 or 1:1 ratio) is a good starting point.
-
Visualization: Spots can be visualized under UV light (254 nm) or by staining in an iodine chamber.[6] The product and byproducts will have different Rf values from the starting material.
Section 2: Troubleshooting Guide for Common Side Reactions
This section provides a detailed, issue-oriented guide to diagnose and resolve the most common side reactions encountered during the synthesis.
Issue 1: Formation of an Unexpected Di-iodinated Product
-
Problem: My NMR and/or LC-MS analysis indicates the presence of a significant amount of a di-iodinated species alongside my target compound.
-
Authoritative Insight: Research shows that the direct iodination of the 2-aminobenzothiazole scaffold can unexpectedly lead to 4,7-diiodobenzothiazole as a major byproduct.[1] The initial electrophilic substitution at the C4 position does not sufficiently deactivate the ring, allowing for a second iodination to occur, typically at the electron-rich C7 position. This is particularly prevalent under harsh reaction conditions.
-
Solutions: The key to minimizing di-iodination is to carefully control the reaction kinetics and stoichiometry to favor the mono-substitution pathway.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a precise 1:1 molar ratio of 2-aminobenzothiazole to the iodinating agent. Consider using a slight substoichiometric amount (e.g., 0.95 eq) of the iodinating agent. | Prevents excess iodinating agent from being available for a second substitution after the initial mono-iodination has occurred.[1] |
| Temperature | Lower the reaction temperature. Start at 0-5 °C and allow the reaction to warm slowly to room temperature only if necessary. | The second iodination step typically has a higher activation energy. Lowering the temperature disproportionately slows this undesired reaction compared to the initial, desired mono-iodination.[1] |
| Reagent Addition | Add the iodinating agent or oxidant solution dropwise or in small portions over an extended period (e.g., 1-2 hours) with vigorous stirring. | This maintains a very low instantaneous concentration of the active electrophilic iodine species, statistically favoring a single collision and reaction per molecule of substrate.[1] |
| Reaction Conditions | Use milder oxidizing agents and less concentrated acids where possible. | Harsher conditions generate a higher concentration of the potent electrophile (I+), increasing the rate of reaction and the likelihood of multiple substitutions.[1] |
Troubleshooting Workflow: Minimizing Di-iodination
References
Technical Support Center: Optimization of Suzuki Coupling with 2-Iodobenzothiazoles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and optimized protocols for the Suzuki-Miyaura cross-coupling of 2-iodobenzothiazoles. The unique electronic properties and coordinating ability of the benzothiazole scaffold can present specific challenges, but with careful optimization, high-yielding and robust couplings are readily achievable. This document moves beyond simple procedural lists to explain the causality behind experimental choices, empowering you to solve problems logically and efficiently.
Part 1: Troubleshooting Guide - A Problem/Solution Approach
This section addresses the most common issues encountered during the Suzuki coupling of 2-iodobenzothiazoles in a direct question-and-answer format.
Scenario 1: Low or No Product Yield
Question: My Suzuki coupling reaction with a 2-iodobenzothiazole substrate is resulting in a low yield or complete failure, with starting material remaining. What are the likely causes and how can I fix it?
Answer: Low conversion is a frequent issue that can often be traced back to the catalyst system or reaction conditions. The benzothiazole nitrogen atom can coordinate with the palladium catalyst, which can sometimes inhibit catalytic activity if not properly managed[1].
Potential Causes & Recommended Solutions:
-
Inefficient Catalyst Activation or Decomposition: The active Pd(0) species is crucial for the catalytic cycle to begin with oxidative addition[2]. If it's not forming efficiently or is decomposing, the reaction will stall.
-
Solution 1: Switch to a Pre-catalyst. Instead of generating Pd(0) in situ from sources like Pd(OAc)₂, use a modern, air-stable pre-catalyst. Buchwald pre-catalysts (e.g., XPhos Pd G2 or G3) are designed for controlled release of the active Pd(0) species, ensuring efficient initiation of the catalytic cycle[3][4].
-
Solution 2: Choose the Right Ligand. The C-I bond of 2-iodobenzothiazole is highly reactive, making oxidative addition relatively easy[5]. However, the subsequent steps (transmetalation and reductive elimination) may be rate-limiting. Electron-rich, bulky phosphine ligands like XPhos, SPhos, or dtbpf can accelerate these steps and stabilize the palladium complex, preventing decomposition[6]. Avoid simple ligands like PPh₃, which can be less effective for challenging substrates[7].
-
-
Suboptimal Base and Solvent Combination: The base is essential for activating the boronic acid for the transmetalation step, but its effectiveness is highly dependent on the solvent system[8][9].
-
Solution 1: Screen Different Bases. A weak base may not be sufficient. While K₂CO₃ is a common first choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective, especially under anhydrous or semi-anhydrous conditions[10][11].
-
Solution 2: Optimize the Solvent System. The solubility of the inorganic base is critical. Many Suzuki reactions benefit from a biphasic solvent system, such as dioxane/water or THF/water (typically in ratios from 4:1 to 10:1), which helps dissolve both the organic substrates and the inorganic base[2][9]. For water-sensitive substrates, anhydrous polar aprotic solvents like DMF or dioxane with a soluble base like K₃PO₄ can be used[9][10]. Ensure vigorous stirring in biphasic systems to maximize interfacial contact[6].
-
Scenario 2: Significant Side Product Formation
Question: My reaction is consuming the starting material, but I'm isolating very little of my desired product. TLC/LC-MS analysis shows significant byproducts. What are they and how do I prevent them?
Answer: With highly reactive aryl iodides like 2-iodobenzothiazoles, side reactions can easily outcompete the desired cross-coupling if conditions are not optimized. The two most common culprits are dehalogenation and homocoupling.
A. Dehalogenation (Hydrodehalogenation)
This is a side reaction where the iodine atom is replaced by a hydrogen atom, yielding the parent benzothiazole derivative[12]. It occurs when a palladium-hydride (Pd-H) species forms and participates in the catalytic cycle[2].
-
How to Minimize Dehalogenation:
-
Protect N-H Groups: If your benzothiazole or coupling partner has an acidic N-H proton (like an indole or pyrrole), the base can deprotonate it, creating a substrate that is more prone to side reactions. Protecting the N-H group can suppress dehalogenation[12][13].
-
Use Anhydrous Conditions: Water and alcohols can be sources of the hydride for the unwanted Pd-H species[2]. While some water is often beneficial for dissolving the base, excessive amounts can promote dehalogenation[14]. If dehalogenation is severe, try switching to strictly anhydrous solvents and use a base like K₃PO₄.
-
Scrutinize the Base: Some bases are more prone to generating Pd-H species. Avoid amine bases if possible and consider inorganic bases like K₃PO₄ or Cs₂CO₃[2].
-
B. Homocoupling of the Boronic Acid
This side reaction produces a biaryl from two molecules of the boronic acid coupling partner. It is often promoted by the presence of oxygen[15].
-
How to Minimize Homocoupling:
-
Ensure a Rigorously Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then trigger a catalytic cycle that favors homocoupling[11][15]. It is absolutely critical to thoroughly degas all solvents (including water) and the reaction mixture by sparging with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles[10][12]. Maintain a positive pressure of inert gas throughout the reaction.
-
Use High-Purity Reagents: Ensure your boronic acid or ester is pure. Some impurities can accelerate decomposition and homocoupling. If protodeboronation (hydrolysis of the boronic acid) is also an issue, consider using a more stable boronate ester, such as a pinacol (BPin) or MIDA boronate[6][11].
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best all-around catalyst system to start with for 2-iodobenzothiazoles? A1: For a robust starting point, a combination of a palladium pre-catalyst and a bulky, electron-rich biarylphosphine ligand is highly recommended. A system like [Pd₂(dba)₃ + XPhos] or a pre-formed pre-catalyst like XPhos Pd G3 is an excellent choice. These systems are known for their high activity and broad substrate scope, particularly with N-heterocyclic compounds[3][6]. A typical starting catalyst loading is 1-2 mol%[16].
Q2: How do I choose the optimal base for my reaction? A2: The choice of base is critical and often requires screening. A good starting point is an aqueous solution of K₂CO₃ (2 equivalents)[6][17]. If the yield is low or dehalogenation is an issue, switch to a stronger or less nucleophilic base like K₃PO₄ (potassium phosphate) or Cs₂CO₃ (cesium carbonate)[10]. These are often effective in anhydrous conditions as well.
Q3: Can the benzothiazole nitrogen itself influence the reaction? A3: Yes, significantly. The nitrogen atom can coordinate to the palladium center. This can be beneficial, as it may facilitate the initial oxidative addition step by forming a palladacycle intermediate[1]. However, this coordination can also sometimes stabilize intermediates and slow down the catalytic turnover. This dual role is why ligand choice is so important; a strongly coordinating phosphine ligand can compete with the benzothiazole nitrogen, ensuring the catalytic cycle proceeds efficiently.
Q4: My reaction seems to be very sensitive to the source of my reagents. Why? A4: The success of a Suzuki coupling is highly dependent on the purity of all components.
-
Palladium Catalyst: Pre-catalysts can degrade over time if not stored properly under an inert atmosphere[11].
-
Phosphine Ligands: These are often air-sensitive and can oxidize, rendering them ineffective[11].
-
Boronic Acids/Esters: These can degrade via protodeboronation, especially if they are electron-deficient[11]. Always use fresh, high-purity reagents.
-
Solvents: Peroxides in ethers like THF or dioxane can poison the catalyst. Use freshly distilled or anhydrous, degassed solvents.
Part 3: Data & Protocols
Table 1: Example Optimization of Reaction Conditions
The following table provides representative data for the coupling of 2-iodobenzothiazole with phenylboronic acid, illustrating the impact of varying reaction parameters.
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (2 equiv.) | Solvent (Ratio) | Temp (°C) | Yield (%) | Comments |
| 1 | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O (4:1) | 90 | < 20 | Low yield, significant starting material remaining. |
| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O (4:1) | 100 | 65 | Improved yield, but some dehalogenation observed. |
| 3 | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | Dioxane | 110 | 88 | Good yield under anhydrous conditions. |
| 4 | XPhos Pd G3 (2) | - | K₃PO₄ | Dioxane/H₂O (10:1) | 100 | 92 | High yield with pre-catalyst, minimal side products. |
| 5 | Pd₂(dba)₃ (1.5) | XPhos (3) | Na₂CO₃ | Dioxane/H₂O (2:1) | 100 | 83 | Optimized aqueous conditions from literature[1]. |
Note: This data is representative and serves as a guide. Optimal conditions will vary based on the specific substrates used.
Visualizing the Process
Caption: Figure 1: The Suzuki-Miyaura Catalytic Cycle
Caption: Figure 2: Troubleshooting Low Yields
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2-iodobenzothiazoles.
-
Reagent Preparation: To an oven-dried Schlenk tube or reaction vial, add the 2-iodobenzothiazole (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.)[10].
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%). If using a pre-catalyst (e.g., XPhos Pd G3), add it at this stage (1-2 mol%).
-
Inert Atmosphere Setup: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment[11].
-
Solvent Addition and Degassing: Under a positive pressure of inert gas, add the degassed solvent (e.g., dioxane, typically to achieve a 0.1-0.2 M concentration) via syringe. If using a biphasic system, add the degassed water at this point. Bubble the inert gas through the stirred solution for 10-15 minutes to ensure thorough deoxygenation[11][12].
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS[10].
-
Workup: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure[12].
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Yoneda Labs [yonedalabs.com]
- 3. mdpi.com [mdpi.com]
- 4. Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Cross-Coupling of 4-Iodobenzo[d]thiazol-2-amine
Welcome to the Technical Support Center for advanced cross-coupling applications. This guide is specifically designed for researchers, medicinal chemists, and process development scientists working with the functionalization of 4-iodobenzo[d]thiazol-2-amine. The benzothiazole scaffold is a privileged structure in medicinal chemistry, and the ability to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the 4-position is crucial for the development of novel molecular entities.[1]
This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of catalyst selection for this specific substrate. Our approach is grounded in mechanistic principles and field-proven strategies to help you overcome common experimental hurdles.
Troubleshooting Guide: Addressing Common Issues
This section is structured to address specific problems you might encounter during your experiments. We will explore the causality behind these issues and provide actionable solutions.
Issue 1: Low to No Conversion of this compound
You've set up your Suzuki-Miyaura or Buchwald-Hartwig reaction, but after the specified time, you observe primarily unreacted starting material.
Possible Causes & Troubleshooting Workflow:
Expertise & Experience: The 2-amino group on the benzothiazole ring can act as a coordinating ligand for the palladium center. This can sometimes sequester the catalyst, leading to lower than expected activity. Using bulky ligands helps to create a sterically hindered environment around the palladium, which can disfavor the coordination of the 2-amino group and promote the desired catalytic cycle.
Issue 2: Formation of Deiodinated Byproduct (Hydrodehalogenation)
You observe a significant amount of benzo[d]thiazol-2-amine in your reaction mixture, indicating that the iodine has been replaced by a hydrogen atom.
Possible Causes & Troubleshooting Workflow:
Trustworthiness: The mechanism of deiodination often involves a competitive pathway where a hydride source (which can be from the solvent, base, or other reagents) intercepts a catalytic intermediate. By carefully selecting a non-protic, anhydrous solvent and a suitable base, you can minimize the availability of these hydride sources.
Issue 3: Homocoupling of the Boronic Acid (Suzuki-Miyaura)
In a Suzuki-Miyaura coupling, you observe the formation of a biaryl byproduct derived from the boronic acid coupling with itself.
Possible Causes & Troubleshooting Workflow:
Authoritative Grounding: Oxygen can participate in the catalytic cycle, leading to oxidative homocoupling of the boronic acid. Rigorous exclusion of air is therefore critical for clean Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
Q1: Which type of cross-coupling reaction is generally more successful for a substrate like this compound: Suzuki-Miyaura or Buchwald-Hartwig?
Both reactions are viable options. The choice often depends on the desired product.
-
Suzuki-Miyaura coupling is ideal for forming C-C bonds, allowing for the introduction of aryl, heteroaryl, or alkyl groups. Given the iodo- leaving group, this reaction is generally expected to proceed well with appropriate catalyst selection.[1][2][3]
-
Buchwald-Hartwig amination is the method of choice for forming C-N bonds, enabling the synthesis of more complex amines.[4] The presence of the 2-amino group on your substrate might require careful optimization to avoid side reactions or catalyst inhibition, but it is a feasible and powerful transformation.[5][6][7]
Q2: What are the recommended starting conditions for a Suzuki-Miyaura coupling of this compound with an arylboronic acid?
A robust starting point would be:
| Parameter | Recommendation | Rationale |
| Palladium Source | XPhos Pd G3 (2-5 mol%) | A modern, air- and moisture-stable precatalyst that reliably generates the active Pd(0) species.[8] |
| Ligand | XPhos (if not using a precatalyst) | A bulky, electron-rich ligand that is effective for coupling heteroaryl halides.[8][9] |
| Base | K₃PO₄ (2-3 equivalents) | A moderately strong, non-nucleophilic base that is effective in many Suzuki couplings.[9] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 10:1) | A common solvent system that provides good solubility for both organic and inorganic reagents.[9] |
| Temperature | 80-110 °C | A typical temperature range to ensure a reasonable reaction rate. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and K₃PO₄ (3.0 equiv).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%).
-
Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O) via syringe.
-
Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Q3: What are the recommended starting conditions for a Buchwald-Hartwig amination of this compound with a secondary amine?
A good starting point for this transformation would be:
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | A common and effective Pd(0) source.[10] |
| Ligand | Xantphos (2-4 mol%) | A bidentate ligand often used for coupling with heteroaromatic substrates.[4] |
| Base | NaOtBu (1.5-2.0 equivalents) | A strong, non-nucleophilic base required for the deprotonation of the amine.[11] |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic solvents are standard for this reaction.[12][13][14] |
| Temperature | 90-110 °C | A typical temperature range for Buchwald-Hartwig aminations. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%) and Xantphos (2-4 mol%).
-
Seal the tube, evacuate, and backfill with an inert gas (repeat 3 times).
-
Add this compound (1.0 equiv), the secondary amine (1.2-1.5 equiv), and NaOtBu (1.5-2.0 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Place the tube in a preheated oil bath and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Q4: Can the 2-amino group of this compound interfere with the cross-coupling reaction?
Yes, the 2-amino group can potentially interfere in several ways:
-
Catalyst Inhibition: As a Lewis basic site, the amino group can coordinate to the palladium catalyst, potentially deactivating it or slowing down the catalytic cycle. The use of bulky, electron-rich phosphine ligands can mitigate this by sterically discouraging this coordination.[5]
-
Side Reactions: In Buchwald-Hartwig reactions, if a primary amine is used as the coupling partner, there is a possibility of double arylation or other side reactions involving the 2-amino group, although this is less likely under standard conditions.
-
Solubility Issues: The amino group can affect the solubility of the substrate and product, which might require screening of different solvents for optimal reaction conditions.
References
- 1. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of some benzo[d]thiazole derivatives via Suzuki cross-coupling reaction | HPU2 Journal of Science: Natural Sciences and Technology [sj.hpu2.edu.vn]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Bentham Science [benthamscience.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: 4-Iodobenzo[d]thiazol-2-amine Reactions
Welcome to the technical support center for 4-Iodobenzo[d]thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and practical solutions for the work-up and purification of reactions involving this versatile scaffold. The 2-aminobenzothiazole moiety is a privileged structure in medicinal chemistry, and the C4-iodo substituent provides a crucial handle for further functionalization, most notably through cross-coupling reactions.[1][2] This guide addresses common challenges to help you achieve optimal purity and yield in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that influence work-up procedures?
A1: The molecule has three key features that dictate work-up strategy:
-
The 2-Amino Group: This is a basic site (a weak base). It can be protonated under acidic conditions, increasing the molecule's polarity and aqueous solubility. Conversely, it can cause streaking during normal-phase silica gel chromatography due to strong interactions with acidic silanol groups.[3]
-
The Benzothiazole Core: The endocyclic nitrogen and sulfur atoms are potential sites for coordination with metal catalysts (e.g., Palladium, Copper), which can sometimes complicate their removal.[1]
-
The 4-Iodo Group: This group makes the molecule relatively heavy and lipophilic. It is primarily a synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) and does not typically interfere with standard aqueous work-ups.
Q2: What are the general solubility properties of this compound?
A2: As a moderately polar aromatic amine, it typically exhibits good solubility in polar organic solvents like Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), and Dimethylformamide (DMF). It has limited solubility in non-polar solvents like hexanes and petroleum ether and is generally insoluble in water. However, its salt form (e.g., hydrochloride salt) will be water-soluble. This property can be exploited during extractive work-ups.
Q3: My reaction involves a Sandmeyer reaction to introduce the iodo group. What are the expected byproducts?
A3: The Sandmeyer reaction, which converts an arylamine to an aryl halide via a diazonium salt, can generate specific impurities.[4] The primary side product is often the corresponding phenol, formed by the reaction of the diazonium intermediate with water.[5] This can be efficiently removed with a basic aqueous wash (e.g., 1M NaOH), which deprotonates the phenol to its highly water-soluble phenoxide salt.[5] Incomplete reaction will leave the starting arylamine, and other side reactions may produce tarry decomposition products of the diazonium salt, especially if the temperature is not carefully controlled below 5-10 °C.[6]
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems encountered during the work-up and purification of reactions involving this compound.
Q4: My Suzuki coupling reaction mixture is a black, heterogeneous mess. How do I begin the work-up?
A4: A black color is common in palladium-catalyzed reactions and is usually due to the formation of palladium black (Pd(0) nanoparticles).[7] This does not necessarily indicate a failed reaction. The primary goal of the initial work-up is to remove the catalyst and inorganic salts.
Causality: Palladium catalysts, especially phosphine-ligated ones, can be challenging to remove. The inorganic base (e.g., K₃PO₄, Cs₂CO₃) must also be removed before chromatography.
Solution Workflow:
-
Dilution: Dilute the reaction mixture with a robust organic solvent like Ethyl Acetate or DCM. This ensures the product is fully dissolved and reduces the viscosity.
-
Filtration: Filter the mixture through a pad of Celite® (diatomaceous earth). This is highly effective at removing the finely divided, insoluble palladium black. Wash the pad thoroughly with the same organic solvent to ensure complete recovery of the product.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and perform an aqueous wash. Use water or brine to remove the bulk of the inorganic base and other water-soluble species.
-
Analysis: After drying and concentrating the organic layer, analyze the crude material by TLC or LC-MS to assess the outcome of the reaction before proceeding to chromatography.
Q5: My product streaks badly during silica gel column chromatography, leading to poor separation and low recovery. What's wrong?
A5: This is a classic problem when purifying basic amines on standard silica gel.[3] The acidic silanol groups (Si-OH) on the silica surface strongly and irreversibly bind to the basic 2-amino group, causing significant tailing (streaking) and potential product loss.
Causality: The acid-base interaction between the analyte and the stationary phase disrupts the normal partitioning equilibrium required for effective chromatographic separation.[3]
Solutions (from most common to specialized):
-
Mobile Phase Modification: Add a small amount of a volatile base to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) in your hexane/EtOAc or DCM/MeOH mobile phase.[8] The added base competes for the acidic sites on the silica, allowing your product to elute cleanly.
-
Use a Different Stationary Phase: If streaking persists, switch to a more suitable stationary phase.
-
Basic Alumina: Alumina is available in neutral, acidic, and basic grades. Basic alumina is an excellent choice for purifying amines.[9]
-
Amine-Functionalized Silica: Pre-treated silica with bonded amine groups is commercially available and provides an inert surface for purifying basic compounds, though it is a more expensive option.[3]
-
Q6: After an aqueous work-up, my product has oiled out and won't crystallize. How can I isolate it as a solid?
A6: The product "oiling out" instead of crystallizing is usually due to the presence of impurities that depress the melting point and disrupt the crystal lattice formation. It can also be due to residual solvent.
Solution Workflow:
-
Ensure Complete Drying: First, ensure all extraction solvent is removed under high vacuum. Sometimes residual solvent can act as an oiling agent.
-
Trituration: This is the most effective technique. Add a small amount of a solvent in which your product is poorly soluble but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). Stir or sonicate the oily mixture. The product should gradually solidify as the impurities are washed away. Collect the resulting solid by filtration.
-
Attempt Recrystallization from a Different Solvent System: If trituration fails, dissolve the oil in a minimum amount of a good, hot solvent (like ethanol or ethyl acetate) and then add a poor solvent (like hexanes or water) dropwise until turbidity persists. Allow it to cool slowly to induce crystallization.
Visualization: General Work-up & Purification Workflow
The following diagram outlines a decision-making process for the work-up and purification of a typical reaction involving this compound.
Caption: Decision tree for a standard work-up procedure.
Detailed Protocols & Data
Protocol 1: Standard Aqueous Work-up for a Suzuki Coupling Reaction
This protocol details the steps to remove a palladium catalyst, inorganic base, and water-soluble byproducts after a Suzuki coupling reaction.
Methodology:
-
Cooling & Quenching: Once the reaction is deemed complete by TLC/LC-MS, cool the reaction vessel to room temperature.
-
Dilution: Add Ethyl Acetate (10 volumes relative to the reaction solvent) to the mixture and stir for 5 minutes.
-
Filtration: Set up a Büchner funnel with a 1-2 cm pad of Celite®. Wet the pad with Ethyl Acetate. Filter the reaction mixture through the pad under vacuum.
-
Washing: Wash the reaction flask and the Celite® pad with additional Ethyl Acetate (3 x 2 volumes) to ensure all product is collected.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash sequentially with:
-
Water (2 x 5 volumes) to remove DMF and some inorganic salts.
-
Saturated aqueous Sodium Bicarbonate (1 x 5 volumes) to remove any acidic impurities.
-
Brine (1 x 5 volumes) to break any emulsions and begin the drying process.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Protocol 2: Column Chromatography of this compound Derivatives
This protocol provides a starting point for purifying the title compound and its derivatives while mitigating issues with amine basicity.
Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica plate and test various mobile phases. A good target Rf for the desired compound is ~0.3.[9]
-
Column Packing: Pack a glass column with silica gel using the "slurry method" in the chosen non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimum amount of DCM or the eluent. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, drying it, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. For gradient elution, start with a low polarity (e.g., 10% EtOAc in Hexanes) and gradually increase the percentage of the polar solvent.
-
Fraction Collection: Collect fractions and monitor their contents by TLC. Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Recommended Starting Solvent Systems for Chromatography
| Compound Polarity | Stationary Phase | Recommended Eluent System (v/v) | Modifier |
| Low to Medium | Silica Gel | Ethyl Acetate / Hexanes (Gradient: 5% -> 50%) | 1% Triethylamine |
| Medium to High | Silica Gel | Methanol / Dichloromethane (Gradient: 1% -> 10%) | 1% Triethylamine |
| Medium to High | Basic Alumina | Ethyl Acetate / Hexanes (Gradient: 10% -> 70%) | None needed |
Visualization: Troubleshooting Amine Chromatography
This diagram illustrates the logical steps to overcome common issues with the column chromatography of basic amines.
Caption: Troubleshooting workflow for amine purification on silica.
References
- 1. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. Sandmeyer Reaction [organic-chemistry.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. echemi.com [echemi.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. web.uvic.ca [web.uvic.ca]
Technical Support Center: Characterization of Impurities in 4-Iodobenzo[d]thiazol-2-amine Synthesis
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Iodobenzo[d]thiazol-2-amine. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed analytical protocols to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic compound. Our focus is to empower you with the scientific rationale behind experimental choices, ensuring the integrity and reproducibility of your results.
I. Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the synthesis of this compound.
Q1: What is the most common synthetic route for this compound, and what are the key challenges?
A1: The synthesis of this compound can be approached through two primary strategies:
-
Route A: Cyclization of an Iodo-Substituted Precursor: This typically involves the reaction of 3-iodoaniline with a thiocyanate source to form an N-arylthiourea intermediate, followed by oxidative cyclization to yield the desired product. The main challenge here is ensuring the purity of the starting 3-iodoaniline and controlling the oxidative cyclization to prevent the formation of over-oxidized byproducts.
-
Route B: Direct Iodination of 2-Aminobenzothiazole: This involves the electrophilic aromatic substitution of 2-aminobenzothiazole with an iodinating agent. The primary challenge with this route is controlling the regioselectivity of the iodination. The benzothiazole ring system has multiple sites susceptible to electrophilic attack, and the amino group at the 2-position directs substitution, often leading to a mixture of regioisomers.[1][2]
Q2: Why am I seeing multiple spots on my TLC after the reaction?
A2: The presence of multiple spots on your TLC plate is a strong indicator of a mixture of products and unreacted starting materials. The most common culprits are:
-
Regioisomers: If you are using a direct iodination approach, you are likely forming a mixture of iodo-substituted 2-aminobenzothiazoles (e.g., 6-iodo and 7-iodo isomers in addition to the desired 4-iodo product).[1]
-
Unreacted Starting Materials: Incomplete conversion of 2-aminobenzothiazole or the iodoaniline precursor.
-
Byproducts from Side Reactions: This can include di-iodinated products, oxidized impurities, or byproducts from the decomposition of reagents.
Q3: My NMR spectrum looks complex and doesn't match the expected structure. What should I look for?
A3: A complex NMR spectrum suggests the presence of impurities. Key things to look for are:
-
Multiple sets of aromatic signals: This is a classic sign of regioisomers. Each isomer will have its own distinct set of peaks in the aromatic region.
-
Broad signals: These can indicate the presence of paramagnetic impurities or dynamic exchange processes.
-
Signals corresponding to starting materials: Compare your spectrum to the spectra of your starting materials to check for incomplete conversion.
Q4: What is the best way to purify my crude this compound?
A4: The purification strategy will depend on the nature of the impurities.
-
Column Chromatography: This is the most effective method for separating regioisomers and other closely related impurities. A silica gel column with a gradient elution system (e.g., hexane/ethyl acetate) is a good starting point.
-
Recrystallization: If your main impurity is an unreacted starting material with significantly different solubility, recrystallization can be an effective purification method.
II. Troubleshooting Guide: Common Issues and Solutions
This section provides a more detailed, question-and-answer-style guide to specific problems you may encounter during your synthesis.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low Yield of Desired Product | 1. Incomplete Reaction: The reaction may not have reached completion. | Solution: Monitor the reaction progress by TLC. If starting material is still present, consider extending the reaction time or slightly increasing the temperature. Rationale: Reaction kinetics can be slow, and ensuring complete conversion of the limiting reagent is crucial for maximizing yield. |
| 2. Suboptimal Reagents: The quality of starting materials, especially iodoanilines which can degrade, can impact the reaction. | Solution: Use freshly purified starting materials. Ensure your iodinating agent is of high purity and activity. Rationale: Impurities in the starting materials can lead to side reactions and lower the yield of the desired product. | |
| 3. Poor Regioselectivity (Direct Iodination): The desired 4-iodo isomer may be a minor product in a mixture of regioisomers. | Solution: Consider a multi-step synthesis starting from an appropriately substituted precursor (e.g., 3-iodoaniline) to ensure the correct regiochemistry. Rationale: Directing group effects in electrophilic aromatic substitution on the 2-aminobenzothiazole scaffold often favor substitution at other positions (e.g., the 6-position).[1] | |
| Mixture of Regioisomers | 1. Direct Iodination of 2-Aminobenzothiazole: The amino group at the 2-position activates the benzene ring for electrophilic substitution at multiple positions. | Solution: Employ a synthetic strategy that introduces the iodine atom before the formation of the benzothiazole ring. Alternatively, use a sterically hindered iodinating agent that may favor substitution at the less hindered positions. Rationale: Controlling regioselectivity is a common challenge in the functionalization of heterocyclic systems. A convergent synthetic approach often provides better control over the final product's structure. |
| Presence of Di-iodinated Byproducts | 1. Excess Iodinating Agent: Using a stoichiometric excess of the iodinating agent can lead to multiple substitutions on the aromatic ring. | Solution: Carefully control the stoichiometry of your iodinating agent. A slow, dropwise addition of the reagent can also help to minimize over-iodination. Rationale: The rate of the second iodination is often comparable to the first, especially in activated aromatic systems. |
| Difficult Purification | 1. Similar Polarity of Isomers: Regioisomers of this compound often have very similar polarities, making them difficult to separate by standard column chromatography. | Solution: Use a high-performance liquid chromatography (HPLC) system with a suitable column for isomer separation. Experiment with different solvent systems and gradients to optimize the separation. Rationale: HPLC provides higher resolution than standard column chromatography and is often necessary for the separation of closely related isomers.[3] |
| 2. Tailing on Silica Gel: The basic amino group of the product can interact strongly with the acidic silica gel, leading to peak tailing and poor separation. | Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to your eluent. Rationale: The triethylamine will compete with your product for the active sites on the silica gel, reducing the strong interaction and improving the peak shape. |
III. Analytical Protocols for Impurity Characterization
This section provides detailed protocols for the key analytical techniques used to identify and quantify impurities in the synthesis of this compound.
A. High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment and Isomer Separation
Rationale: HPLC is a powerful technique for separating closely related compounds, making it ideal for assessing the purity of your product and separating regioisomers.[3]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Protocol:
-
Sample Preparation: Dissolve a small amount of your crude or purified product in the mobile phase to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient: Start with a 90:10 (A:B) mixture, and linearly increase the concentration of B to 90% over 20 minutes. Hold at 90% B for 5 minutes before returning to the initial conditions.
-
-
Data Analysis: Analyze the chromatogram to determine the retention times of the main product and any impurities. The relative peak areas can be used to estimate the purity of your sample.
Table 1: Typical HPLC Retention Times for Potential Components
| Compound | Expected Retention Time (min) |
| 2-Aminobenzothiazole | ~5-7 |
| This compound | ~12-15 |
| 6-Iodobenzo[d]thiazol-2-amine | ~11-14 |
| 7-Iodobenzo[d]thiazol-2-amine | ~10-13 |
| Di-iodinated products | >15 |
Note: Retention times are approximate and will vary depending on the specific column and HPLC system used.
B. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Determination
Rationale: LC-MS provides molecular weight information for each component separated by the HPLC, which is crucial for identifying unknown impurities.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source
Protocol:
-
Use the same HPLC method as described above.
-
Set the mass spectrometer to scan a mass range that includes the expected molecular weights of your product and potential impurities (e.g., m/z 100-500).
-
Acquire data in positive ion mode.
Expected Molecular Ions:
| Compound | Formula | Expected [M+H]⁺ (m/z) |
| 2-Aminobenzothiazole | C₇H₆N₂S | 151.03 |
| This compound | C₇H₅IN₂S | 276.93 |
| Di-iodinated product | C₇H₄I₂N₂S | 402.83 |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR spectroscopy is the most powerful tool for unambiguously determining the structure of your product and identifying the specific substitution pattern of any isomeric impurities.
Instrumentation:
-
NMR spectrometer (400 MHz or higher recommended for better resolution)
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of your purified sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire the following spectra:
-
¹H NMR: To observe the proton signals.
-
¹³C NMR: To observe the carbon signals.
-
COSY: To establish proton-proton correlations.
-
HSQC: To correlate protons to their directly attached carbons.
-
HMBC: To identify long-range proton-carbon correlations, which are essential for confirming the position of the iodine substituent.
-
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 2 | - | ~168 |
| 4 | - | ~95 |
| 5 | ~7.2-7.4 (d) | ~125 |
| 6 | ~7.0-7.2 (t) | ~122 |
| 7 | ~7.5-7.7 (d) | ~128 |
| 3a | - | ~130 |
| 7a | - | ~150 |
| NH₂ | ~7.5 (br s) | - |
Note: These are predicted values and may vary slightly from experimental data.
IV. Visualizing the Workflow
To aid in your troubleshooting process, the following diagram outlines a logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis, purification, and characterization of this compound.
V. References
-
A Comprehensive Technical Guide to the Fundamental Reaction Mechanisms of 2-Aminobenzothiazole. BenchChem. --INVALID-LINK--
-
Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega. --INVALID-LINK--
-
Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. --INVALID-LINK--
-
Synthesis of 2-aminobenzothiazoles from 4-methyl-2-iodoanile and various isothiocyanates a. ResearchGate. --INVALID-LINK--
-
Synthesis of 2-aminobenzothiazoles 4a–m from 2-haloanilines and dithiocarbamates. ResearchGate. --INVALID-LINK--
-
Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. ChemistryOpen. --INVALID-LINK--
-
Sandmeyer reaction. Wikipedia. --INVALID-LINK--
-
Technical Support Center: Controlling Regioselectivity in Electrophilic Substitution of Benzothiazoles. BenchChem. --INVALID-LINK--
-
Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines. Organic Chemistry Portal. --INVALID-LINK--
-
Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water. Green Chemistry. --INVALID-LINK--
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. --INVALID-LINK--
-
Highly chemoselective and fast practical visible photoreduction of nitroaromatic compounds to aromatic amines and amides. The Royal Society of Chemistry. --INVALID-LINK--
-
Sandmeyer reaction. L.S.College, Muzaffarpur. --INVALID-LINK--
-
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. --INVALID-LINK--
-
Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Sci-Space. --INVALID-LINK--
-
HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. ACTA POLONIAE PHARMACEUTICA. --INVALID-LINK--
-
Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. ScienceDirect. --INVALID-LINK--
-
Separation of 2-Aminobenzothiazole on Newcrom R1 HPLC column. SIELC Technologies. --INVALID-LINK--
-
Preparation of 4-iodoaniline. PrepChem. --INVALID-LINK--
-
2-Aminobenzothiazole derivatives. ScienceDirect. --INVALID-LINK--
-
Application Notes and Protocols for the Chromatographic Separation of Isothiazole Isomers. BenchChem. --INVALID-LINK--
-
Synthesis of biologically active derivatives of 2-aminobenzothiazole. SpringerLink. --INVALID-LINK--
-
13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0245029). Human Metabolome Database. --INVALID-LINK--
-
HPLC Separation of Isomers of Aminobenzoic Acid. SIELC Technologies. --INVALID-LINK--
-
(PDF) Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. ResearchGate. --INVALID-LINK--
-
Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. National Institutes of Health. --INVALID-LINK--
-
Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. ResearchGate. --INVALID-LINK--
-
Mass Spectrometry: Fragmentation. University of Arizona. --INVALID-LINK--
References
Validation & Comparative
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-Iodobenzo[d]thiazol-2-amine
An Objective Comparison and Data Interpretation Guide for Researchers
In the landscape of medicinal chemistry and materials science, the precise structural confirmation of novel heterocyclic compounds is paramount. 4-Iodobenzo[d]thiazol-2-amine, a halogenated derivative of the versatile 2-aminobenzothiazole scaffold, serves as a critical building block for synthesizing compounds with potential applications as antimicrobial, anticancer, and neurological agents.[1][2] The introduction of an iodine atom at the 4-position not only influences its biological activity but also provides a unique handle for further chemical modifications, such as cross-coupling reactions.
This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. As readily available, complete spectral assignments for this specific compound are scarce in peer-reviewed literature, this document synthesizes data from foundational spectroscopic principles and comparative analysis of closely related analogs. We will explain the causality behind experimental choices and provide validated protocols to empower researchers in their own analytical workflows.
Molecular Structure and Isotopic Considerations
The foundational step in any spectral analysis is understanding the molecule's structure and elemental composition. The key features of this compound (C₇H₅IN₂S) are a bicyclic benzothiazole core, a primary amine at the 2-position, and an iodine substituent on the benzene ring.
Unlike chlorine or bromine, iodine is monoisotopic (¹²⁷I), which simplifies mass spectrometry interpretation as complex isotopic patterns for the molecular ion will be absent.
Caption: Numbering scheme for this compound.
Proton (¹H) NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, we expect signals in the aromatic region and a characteristic signal for the amine protons.
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling (J, Hz) | Integration | Assignment | Rationale & Comparative Insights |
|---|---|---|---|---|---|
| ~7.60 | Doublet (d) | ~8.0 | 1H | H-5 | Downfield shift due to the anisotropic effect and electron-withdrawing nature of the adjacent iodine atom. |
| ~7.15 | Triplet (t) | ~8.0 | 1H | H-6 | Exhibits coupling to both H-5 and H-7, resulting in a triplet. Its chemical shift is similar to that in the parent 2-aminobenzothiazole.[4] |
| ~7.30 | Doublet (d) | ~8.0 | 1H | H-7 | Coupled to H-6. Experiences a slight downfield shift compared to the parent compound due to the overall electronic effect of iodine. |
| ~7.55 | Broad Singlet (br s) | - | 2H | -NH₂ | Amine protons are exchangeable, leading to a broad signal. Using DMSO-d₆ as a solvent is crucial as it forms hydrogen bonds, slowing the exchange rate and allowing for cleaner observation compared to CDCl₃.[5] |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to clearly resolve the N-H protons.[5]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectrum on a 400 MHz (or higher) spectrometer.
-
Parameters: A standard acquisition includes 16-32 scans, a spectral width of -2 to 12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum to the TMS peak at 0.00 ppm.
Carbon (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. For this compound, seven distinct signals are expected for the benzothiazole core carbons.
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Comparative Insights |
|---|---|---|
| ~168.0 | C-2 | The imine-like carbon of the thiazole ring, highly deshielded. Its chemical shift is characteristic of 2-aminobenzothiazoles.[6] |
| ~152.0 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~130.0 | C-3a | Quaternary carbon adjacent to the sulfur atom. |
| ~127.0 | C-5 | Aromatic CH carbon, its chemical shift is influenced by the adjacent iodine. |
| ~125.0 | C-7 | Aromatic CH carbon. |
| ~122.0 | C-6 | Aromatic CH carbon. |
| ~95.0 | C-4 | Heavy-Atom Effect: The carbon directly bonded to iodine (C-4) is expected to be significantly shielded (shifted upfield to a lower ppm value). This is a hallmark of C-I bonds in NMR and a key diagnostic feature.[7] |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.
-
Data Acquisition: Acquire a proton-decoupled ¹³C spectrum on a 100 MHz (or corresponding field for the proton spectrometer).
-
Parameters: A typical acquisition requires a larger number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C. Use a spectral width of 0 to 200 ppm and a relaxation delay of 2 seconds.
-
Data Processing: Process the data similarly to the ¹H spectrum. Reference the spectrum to the central peak of the DMSO-d₆ solvent signal at δ = 39.52 ppm.
Mass Spectrometry (MS) Analysis
Mass spectrometry provides the molecular weight and fragmentation pattern, which acts as a molecular fingerprint.
Expected Mass Spectrometry Data (ESI+)
| m/z (Daltons) | Relative Intensity | Assignment | Rationale |
|---|---|---|---|
| 277.94 | High | [M+H]⁺ | The protonated molecular ion. The exact mass provides high confidence in the elemental composition (C₇H₆IN₂S⁺). |
| 276.93 | Moderate | [M]⁺ | The molecular radical cation, may be observed depending on the ionization method. |
| ~150 | Moderate | [M - I]⁺ | Loss of the iodine radical, resulting in the 2-aminobenzothiazole cation. |
| ~121 | Low | [C₆H₃NS]⁺ | Potential fragmentation of the benzothiazole ring. |
Key Differentiator: Isotopic Pattern
A crucial point of comparison is with chlorinated or brominated analogs. Chlorine has a significant M+2 isotope (³⁷Cl) at ~33% the abundance of the M peak (³⁵Cl). Bromine has an M+2 isotope (⁸¹Br) at ~98% the abundance of the M peak (⁷⁹Br). Iodine is monoisotopic , so this compound will show a single, sharp molecular ion peak , lacking the characteristic M+2 signal. This is an unambiguous way to confirm the presence of iodine over other halogens.
Caption: A potential fragmentation pathway in mass spectrometry.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Parameters: Acquire the spectrum in positive ion mode (ESI+). Set the capillary voltage to ~3-4 kV, and use nitrogen as the nebulizing and drying gas. Scan a mass range from m/z 50 to 500.
-
Data Analysis: Identify the [M+H]⁺ peak and compare its measured exact mass to the theoretical mass calculated for C₇H₆IN₂S⁺.
Comparative Analysis: The Halogen Effect
To fully appreciate the spectral data of this compound, it is instructive to compare it with its non-halogenated parent and a chloro-substituted analog.
| Feature | 2-Aminobenzothiazole[4] | 4-Chlorobenzo[d]thiazol-2-amine (Analog)[8] | This compound |
| Molecular Weight | 150.20 | 184.65 | 276.10 |
| ¹H NMR (H-5 Shift) | ~7.2 ppm | ~7.4 ppm (deshielded) | ~7.6 ppm (most deshielded) |
| ¹³C NMR (C-4 Shift) | ~121 ppm (as C-4) | ~128 ppm (deshielded by Cl) | ~95 ppm (shielded by I) |
| MS Isotopic Pattern | Single M⁺ peak | M⁺ and M+2 peaks (~3:1 ratio) | Single M⁺ peak |
This comparison highlights how the substituent dramatically alters the spectroscopic fingerprint, providing clear and distinct data for unambiguous identification. The opposing effects of chlorine (deshielding) and iodine (shielding) on the C-4 carbon chemical shift are particularly diagnostic.
Integrated Analytical Workflow
A robust characterization relies on a logical flow of multiple analytical techniques.
Caption: A logical workflow for spectroscopic analysis.
Conclusion
The structural elucidation of this compound is straightforward when approached with a multi-technique spectroscopic strategy. The key identifying features are:
-
¹H NMR: A downfield-shifted doublet around 7.60 ppm corresponding to the H-5 proton adjacent to the iodine.
-
¹³C NMR: A significantly upfield-shifted signal around 95.0 ppm for the C-4 carbon, a direct result of the heavy-atom effect from iodine.
-
Mass Spec: A clean, monoisotopic molecular ion peak at m/z 277 ([M+H]⁺), confirming the presence of a single iodine atom.
By following the detailed protocols and understanding the comparative data presented in this guide, researchers, scientists, and drug development professionals can confidently synthesize and characterize this valuable chemical intermediate, ensuring the integrity and validity of their scientific endeavors.
References
- 1. This compound [myskinrecipes.com]
- 2. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Iodo-1,3-benzothiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 4. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Halogenated 2-Aminobenzothiazoles: Elucidating the Structural Nuances of 4-Iodobenzo[d]thiazol-2-amine
Abstract
In the landscape of medicinal chemistry and drug development, the benzothiazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide array of biological activities.[1] The introduction of halogen atoms onto this scaffold profoundly influences the molecule's physicochemical properties, including its crystal packing, which in turn can modulate its therapeutic efficacy. This guide focuses on the crystal structure analysis of 4-Iodobenzo[d]thiazol-2-amine. Due to the limited availability of public crystallographic data for this specific iodo-derivative, we present a comparative analysis with its closely related analogue, 4-Bromobenzo[d]thiazol-2-amine. This guide will delve into the synthesis, structural characterization, and the subtle yet significant impact of halogen substitution on the crystal lattice, providing valuable insights for researchers in the field.
Introduction: The Significance of Halogenation in Benzothiazole Scaffolds
The 2-aminobenzothiazole core is a cornerstone in the design of novel therapeutic agents, with derivatives exhibiting antimicrobial, anticancer, and anti-inflammatory properties.[2] Halogenation at various positions of the benzothiazole ring is a common strategy to enhance biological activity. The size, electronegativity, and lipophilicity of the halogen atom can influence intermolecular interactions, such as hydrogen bonding and halogen bonding, which dictate the three-dimensional arrangement of molecules in the solid state. Understanding these interactions through crystal structure analysis is paramount for rational drug design and the development of new crystalline forms with optimized properties.
While the crystal structure of the parent 2-aminobenzothiazole has been determined, revealing a planar molecule existing in the amine tautomer form, detailed crystallographic data for many of its halogenated derivatives, including this compound, remain elusive in publicly accessible databases.[3] This guide aims to bridge this gap by providing a comparative framework using available data from analogous structures.
Comparative Crystal Structure Analysis
| Parameter | 2-Amino-4-methylbenzothiazole[4] | This compound (Predicted) |
| Molecular Formula | C₈H₈N₂S | C₇H₅IN₂S |
| Molecular Weight | 164.22 g/mol | 276.10 g/mol [5] |
| Crystal System | Monoclinic | - |
| Space Group | P2₁/c | - |
| a (Å) | 12.860 (4) | - |
| b (Å) | 3.931 (1) | - |
| c (Å) | 15.208 (5) | - |
| β (°) | 92.968 (5) | - |
| Volume (ų) | 768.9 (4) | - |
| Z | 4 | - |
| Key Intermolecular Interactions | N—H⋯N and N—H⋯S hydrogen bonds | Expected N—H⋯N, N—H⋯S hydrogen bonds and potential C—I⋯N or C—I⋯S halogen bonds |
Expert Insights: The crystal structure of 2-Amino-4-methylbenzothiazole is stabilized by a network of intermolecular N—H⋯N and N—H⋯S hydrogen bonds, leading to a bilayer packing arrangement with alternating hydrophilic and hydrophobic regions.[4] For the hypothetical this compound, we can anticipate a similar hydrogen bonding network. However, the presence of the large, polarizable iodine atom introduces the possibility of significant halogen bonding interactions (C—I⋯N or C—I⋯S). These directional interactions could lead to a denser packing arrangement and a different supramolecular architecture compared to the methyl-substituted analogue. The increased molecular weight and potential for stronger intermolecular forces would also likely result in a higher melting point and altered solubility characteristics.
Experimental Protocols: Synthesis and Crystallization
The synthesis of 4-halogenated-2-aminobenzothiazoles is well-established. Below is a detailed, self-validating protocol for the synthesis of the comparative compound, 4-Bromobenzo[d]thiazol-2-amine, which can be adapted for the iodo-analogue with appropriate modifications.
Synthesis of 4-Bromobenzo[d]thiazol-2-amine
This procedure is based on the oxidative cyclization of an arylthiourea, a common and effective method for constructing the 2-aminobenzothiazole scaffold.[1]
Step 1: Preparation of 3-Bromophenylthiourea
-
Dissolve 3-bromoaniline (1.0 eq) in a suitable solvent such as acetonitrile.
-
Add benzoyl isothiocyanate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-3 hours until completion (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
To the resulting crude N-benzoyl-N'-(3-bromophenyl)thiourea, add a solution of aqueous sodium hydroxide (2M) and heat to reflux for 4-6 hours to hydrolyze the benzoyl group.
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with water, and dry to yield 3-bromophenylthiourea.
Step 2: Oxidative Cyclization to 4-Bromobenzo[d]thiazol-2-amine
-
Suspend 3-bromophenylthiourea (1.0 eq) in a suitable solvent like chloroform or dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add bromine (2.0 eq) dissolved in the same solvent dropwise to the suspension with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
The product precipitates from the reaction mixture. Filter the solid and wash with a small amount of cold solvent.
-
The crude product is then neutralized with an aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water.
-
Recrystallize the solid from ethanol to obtain pure 4-Bromobenzo[d]thiazol-2-amine.[1]
Synthesis of 4-Bromobenzo[d]thiazol-2-amine.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is a critical step that often requires careful optimization.
Protocol:
-
Dissolve the purified 4-Bromobenzo[d]thiazol-2-amine in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol, acetonitrile, or a mixture of solvents like DMF/water).
-
Allow the saturated solution to cool slowly to room temperature.
-
To promote the growth of larger single crystals, the solution can be left undisturbed in a vial covered with a perforated film to allow for very slow evaporation of the solvent over several days to weeks.
-
Alternatively, vapor diffusion can be employed by placing the vial of the saturated solution inside a larger sealed container with a more volatile solvent in which the compound is insoluble (the anti-solvent). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility and promote crystal growth.
General workflow for single crystal growth.
Performance Data and Structure-Activity Relationship
Derivatives of 4-Bromobenzo[d]thiazol-2-amine have demonstrated significant potential as both antimicrobial and anticancer agents. For instance, certain derivatives have shown promising activity against various bacterial and fungal strains, with minimum inhibitory concentration (MIC) values comparable to standard drugs.[2] Furthermore, in studies against estrogen receptor-positive human breast adenocarcinoma cell lines (MCF7), related benzothiazole derivatives have displayed potent cytotoxicity.[2]
The biological activity of these compounds is intrinsically linked to their three-dimensional structure and the intermolecular interactions they can form. The presence and position of the halogen atom can influence:
-
Lipophilicity: Affecting the compound's ability to cross cell membranes.
-
Target Binding: The halogen atom can participate in halogen bonding with protein residues, enhancing binding affinity and selectivity.
-
Crystal Packing: As discussed, this affects solubility and bioavailability.
While specific performance data for this compound is limited, it is plausible that the iodo-substituent, being larger and more lipophilic than bromo, could lead to enhanced cell permeability. Moreover, iodine is a stronger halogen bond donor than bromine, which could result in more potent interactions with biological targets.
Conclusion
The crystal structure analysis of this compound remains an open area for investigation. However, by drawing comparisons with its bromo- and other halogenated analogues, we can make informed predictions about its structural and functional properties. The synthesis protocols provided herein offer a reliable pathway to obtain these compounds for further study. A comprehensive understanding of the crystal packing and intermolecular interactions of these halogenated benzothiazoles is crucial for the continued development of this important class of therapeutic agents. Future work should focus on obtaining single crystals of this compound to validate these predictions and provide a more complete picture of the structure-property relationships in this fascinating family of molecules.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Bromobenzo[d]thiazol-2-amine hydrochloride | 1803602-04-1 | Benchchem [benchchem.com]
- 3. 2-Aminobenzothiazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-Iodo-1,3-benzothiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Guide to 4-Iodobenzo[d]thiazol-2-amine and its Halogenated Congeners in Synthetic Chemistry and Drug Discovery
Executive Summary
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, prized for its diverse biological activities.[1][2] Halogenation of this core structure is a key strategy for modulating its physicochemical properties, reactivity, and pharmacological profile. This guide provides an in-depth comparison of 4-iodobenzo[d]thiazol-2-amine with its bromo- and chloro-analogs. We delve into the nuances of their chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, and explore the structure-activity relationships that govern their biological effects. Experimental data and detailed protocols are provided to empower researchers in making strategic decisions for their synthetic and drug development campaigns. The iodo-derivative consistently emerges as the most reactive partner for carbon-carbon bond formation, a critical advantage for complex molecule synthesis, while the choice of halogen ultimately presents a strategic trade-off between reactivity, cost, and desired biological outcome.
Introduction: The Strategic Role of Halogens on the 2-Aminobenzothiazole Scaffold
The benzothiazole ring system is a "privileged scaffold" in drug discovery, forming the structural basis for compounds with anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The 2-amino substitution, in particular, offers a versatile handle for further derivatization, allowing for the exploration of vast chemical space.[6]
The introduction of a halogen atom onto the benzene ring is a deliberate and strategic modification. Halogens influence a molecule's lipophilicity, metabolic stability, and ability to form halogen bonds, all of which can profoundly impact its pharmacokinetic and pharmacodynamic profile.[7][8] At the 4-position, the halogen's electronic properties and size directly influence the reactivity of the entire molecule. This guide focuses on comparing the iodine, bromine, and chlorine substituents at this position to provide a clear framework for their rational application.
Synthesis and Physicochemical Properties: A Comparative Overview
The synthesis of 4-halogenated 2-aminobenzothiazoles can be achieved through several established routes, often starting from the corresponding 2-haloanilines.[9][10] A common and effective method involves the reaction of a 3-halophenyl isothiocyanate with an amine, followed by oxidative cyclization.
The choice of halogen significantly alters the molecule's physical properties. As one descends the halogen group from chlorine to iodine, the molecular weight, polarizability, and lipophilicity generally increase, while the C-X bond strength decreases.
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | C-X Bond Energy (kJ/mol, approx.) |
| 4-Chlorobenzo[d]thiazol-2-amine | C₇H₅ClN₂S | 184.65 | ~400 |
| 4-Bromobenzo[d]thiazol-2-amine | C₇H₅BrN₂S | 229.10 | ~340 |
| This compound | C₇H₅IN₂S | 276.10 | ~270 |
Note: C-X bond energies are approximate values for aryl halides and serve for comparative illustration.
Comparative Reactivity in Cross-Coupling Reactions
For synthetic chemists, the primary advantage of a halogen substituent is its utility as a handle in transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern drug development, enabling the construction of complex molecular architectures. The reactivity of aryl halides in these transformations follows a well-established trend: I > Br > Cl .[11][12]
This hierarchy is dictated by the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[11][13] The weaker carbon-iodine bond requires less energy to break, facilitating its insertion into the low-valent palladium catalyst.[12] Consequently, this compound is the most reactive of the three congeners, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
// Nodes Pd0 [label="Pd(0) Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; ArX [label="Aryl Halide (Ar-X)\n4-Halo-benzothiazole", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex1 [label="Oxidative Addition\nComplex\n(Ar-Pd(II)-X)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NuM [label="Nucleophile\n(e.g., R-B(OH)₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; Complex2 [label="Transmetalation\nComplex\n(Ar-Pd(II)-R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ArR [label="Coupled Product (Ar-R)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> Complex1 [label="Oxidative Addition\n(Rate-Determining Step)\nReactivity: I > Br > Cl"]; ArX -> Complex1; Complex1 -> Complex2 [label="Transmetalation"]; NuM -> Complex2; Complex2 -> Pd0 [label="Reductive Elimination"]; Complex2 -> ArR; } enddot Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
This enhanced reactivity makes the 4-iodo derivative particularly valuable for late-stage functionalization or when working with sensitive substrates that cannot tolerate the harsher conditions often required for chloro- or even bromo-aromatics.
Table 2: Representative Comparison in Suzuki-Miyaura Coupling
| Substrate | Catalyst System | Base | Temp (°C) | Time (h) | Typical Yield |
| 4-Chlorobenzo[d]thiazol-2-amine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 110-120 | 12-24 | Moderate |
| 4-Bromobenzo[d]thiazol-2-amine | Pd(PPh₃)₄ | K₂CO₃ | 90-100 | 4-12 | Good to Excellent[14] |
| This compound | Pd(OAc)₂ (ligand-free) | K₂CO₃ | RT - 80 | 1-6 | Excellent[15] |
Note: Conditions are illustrative and substrate-dependent. Data is compiled based on general principles and specific examples of benzothiazole couplings.[14][15][16]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-halobenzo[d]thiazol-2-amine with an arylboronic acid.
Materials:
-
4-Halobenzo[d]thiazol-2-amine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[14]
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Dioxane/Water, 4:1, 5 mL)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Saturated brine solution
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried round-bottom flask, add the 4-halobenzo[d]thiazol-2-amine (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.05 mmol), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 95 °C) and stir for the required time (monitor by TLC or LC-MS).[14]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with saturated brine solution (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality Note: The choice of catalyst, ligand, base, and solvent is critical and often interdependent. For less reactive chlorides, stronger bases and more electron-rich, bulky phosphine ligands (like SPhos or RuPhos) are typically required to facilitate the challenging oxidative addition step.[17] In contrast, the high reactivity of iodides may even allow for ligand-free conditions in some cases.[15][16]
Structure-Activity Relationship (SAR) and Biological Implications
The identity of the halogen at the 4-position significantly influences the biological activity of 2-aminobenzothiazole derivatives.[18] Halogens can modulate protein-ligand interactions through various mechanisms:
-
Lipophilicity and Permeability: Increasing the size of the halogen (Cl < Br < I) generally increases lipophilicity, which can enhance membrane permeability and cell uptake, but may also lead to higher metabolic turnover or off-target toxicity.
-
Steric Effects: The size of the halogen can influence the binding orientation of the molecule within a protein's active site, potentially enhancing or diminishing its inhibitory activity.
-
Halogen Bonding: Iodine and bromine atoms are effective halogen bond donors. This non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) on a protein target can significantly increase binding affinity and selectivity.[7]
While a universal rule is elusive, SAR studies on various heterocyclic systems often show that bromo and iodo substituents can enhance potency against certain targets, such as kinases or microbial enzymes, compared to their chloro counterparts.[7][18][19]
Table 3: Illustrative Biological Activity Comparison
| Compound Class | Target/Assay | Cl-Derivative Activity | Br-Derivative Activity | I-Derivative Activity | Reference |
| Hydrazonylthiazoles | Aldose Reductase (ALR2) | Moderate | Good | Excellent | [7] |
| 2-Arylthiazoles | Antibacterial (S. aureus) | Active | More Active | Not Reported | [18][19] |
| Benzothiazole Amides | Platelet Aggregation | Active | More Active | Not Reported | [20] |
Note: This table presents generalized trends from studies on related thiazole and benzothiazole systems, as direct side-by-side comparisons of 4-halo-2-aminobenzothiazoles are not always available.
Experimental Protocol: In Vitro Cytotoxicity (MTT) Assay
This protocol outlines a standard method to assess the cytotoxic effects of the halogenated benzothiazoles on a cancer cell line.[21]
Materials:
-
Cancer cell line (e.g., MCF-7, human breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microtiter plates
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (4-chloro, 4-bromo, and 4-iodo derivatives) in growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Comparative Spectroscopic Analysis
The halogen at the 4-position induces distinct, albeit subtle, changes in the spectroscopic signatures of the benzothiazole core.
Table 4: Key Spectroscopic Data Comparison
| Feature | 4-Chloro-Derivative | 4-Bromo-Derivative | 4-Iodo-Derivative |
| ¹H NMR (Aromatic H) | Signals appear in the aromatic region (approx. 7.0-7.5 ppm). The electron-withdrawing Cl causes a general downfield shift compared to the parent compound. | Aromatic protons are similarly shifted, with subtle differences due to bromine's electronic effects. | The C5-H proton, adjacent to the bulky iodine, may experience a more significant downfield shift due to steric and electronic effects.[22] |
| ¹³C NMR (C4-X Carbon) | Signal at approx. 115-125 ppm. | Signal is shifted upfield to approx. 105-115 ppm due to the "heavy atom effect". | Signal is shifted significantly upfield to approx. 85-95 ppm due to the pronounced "heavy atom effect" of iodine. |
| IR (C-X Stretch) | C-Cl stretch appears around 1000-1100 cm⁻¹. | C-Br stretch appears at a lower frequency, around 500-600 cm⁻¹. | C-I stretch appears at an even lower frequency, around 480-550 cm⁻¹. |
| Mass Spec (Isotopes) | Shows a characteristic M+ and M+2 pattern with a ~3:1 ratio for ³⁵Cl/³⁷Cl. | Shows a characteristic M+ and M+2 pattern with a ~1:1 ratio for ⁷⁹Br/⁸¹Br. | Shows a single strong M+ peak for the monoisotopic ¹²⁷I. |
Note: Chemical shifts (ppm) and frequencies (cm⁻¹) are approximate and can vary based on solvent and instrumentation. Spectroscopic data for the parent 2-aminobenzothiazole can be used as a baseline.[23]
Conclusion and Strategic Recommendations
The choice between 4-iodo, 4-bromo, and 4-chlorobenzo[d]thiazol-2-amine is a critical decision in the design of a synthetic route or a drug discovery program. This guide illuminates the distinct advantages and characteristics of each.
-
This compound is the reagent of choice when maximum reactivity is required. It is ideal for complex syntheses, late-stage functionalization, and reactions that demand mild conditions. Its ability to participate in halogen bonding may also offer unique advantages in designing potent biological inhibitors.
-
4-Bromobenzo[d]thiazol-2-amine offers a balanced profile of good reactivity and moderate cost. It is a robust and reliable building block for a wide range of cross-coupling reactions and often serves as a practical starting point for SAR studies.[14]
-
4-Chlorobenzo[d]thiazol-2-amine is the most economical option. While its lower reactivity necessitates more forceful reaction conditions and advanced catalyst systems, it is a viable substrate for large-scale synthesis where cost is a primary driver.
Ultimately, the optimal halogenated benzothiazole is not universally fixed but is instead determined by the specific goals of the researcher. By understanding the interplay between reactivity, physicochemical properties, and biological potential, scientists can harness the subtle power of halogenation to accelerate their research and development efforts.
References
- 1. benthamscience.com [benthamscience.com]
- 2. jchemrev.com [jchemrev.com]
- 3. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications | International Journal of Scientific Research in Science and Technology [ijsrst.technoscienceacademy.com]
- 6. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis of a series of benzothiazole amide derivatives and their biological evaluation as potent hemostatic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Validating the Biological Activity of 4-Iodobenzo[d]thiazol-2-amine: A Comparative Guide for Preclinical Evaluation
In the landscape of oncology drug discovery, the 2-aminobenzothiazole scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent anticancer activities.[1][2][3] This guide provides a comprehensive framework for the preclinical validation of a novel derivative, 4-Iodobenzo[d]thiazol-2-amine. We will navigate through a logical, multi-tiered approach to characterize its biological activity, benchmark it against relevant comparator compounds, and elucidate its potential mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the identification and advancement of new chemical entities for cancer therapy.
Introduction: The Promise of the 2-Aminobenzothiazole Scaffold
The 2-aminobenzothiazole core is a versatile heterocyclic system that has been extensively explored in medicinal chemistry due to its wide-ranging pharmacological properties.[1][4] Derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[1] A notable example is Riluzole, an approved drug for amyotrophic lateral sclerosis, which has also shown promising anticancer activity.[5][6] The therapeutic potential of these compounds often stems from their ability to interact with various biological targets crucial for cancer cell proliferation and survival, such as protein kinases and components of the cytoskeleton.[3][7]
This guide will focus on a systematic in vitro and in vivo evaluation of this compound, a novel analogue with potential as an anticancer agent. Our approach is designed to be a self-validating system, where each experimental stage provides the rationale for the next, ensuring a robust and comprehensive assessment.
Part 1: Initial Screening for Cytotoxic Activity
The foundational step in evaluating any potential anticancer compound is to determine its cytotoxic and antiproliferative effects against a panel of cancer cell lines. This initial screening provides a broad understanding of the compound's potency and spectrum of activity.
Comparative Cytotoxicity Data
To contextualize the activity of this compound, we will compare its hypothetical cytotoxic profile with that of established 2-aminobenzothiazole derivatives and standard chemotherapeutic agents. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| This compound (Hypothetical Data) | MCF-7 (Breast) | 8.5 | Doxorubicin | 0.9 |
| A549 (Lung) | 12.2 | Cisplatin | 5.7 | |
| HCT-116 (Colon) | 7.8 | 5-Fluorouracil | 4.1 | |
| Riluzole Derivative (4a) | HeLa (Cervical) | 7.76 | Sorafenib | - |
| 2-aminobenzothiazole-TZD hybrid (20) | MCF-7 (Breast) | 8.27 | - | - |
| HCT-116 (Colon) | 7.44 | - | - | |
| 2-aminobenzothiazole-CT hybrid (21) | Tumor cell lines | 10.34 - 12.14 | Sorafenib | - |
| Pyrimidine-based 2-aminobenzothiazole (17d) | HepG2 (Liver) | 0.41 | 5-Fluorouracil | 1.03 |
Table 1: Comparative in vitro cytotoxicity of this compound and related compounds. The data for this compound is hypothetical for illustrative purposes.[2][3][6]
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow of the MTT Assay
Workflow of the MTT assay for determining cytotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and comparator compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 to 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against compound concentration using non-linear regression analysis.
Part 2: Elucidating the Mechanism of Action
Following the confirmation of cytotoxic activity, the next logical step is to investigate the underlying mechanism by which this compound induces cell death. Based on the known activities of related 2-aminobenzothiazole derivatives, we will explore its effects on cell cycle progression, apoptosis induction, and its potential to inhibit key protein kinases.
Cell Cycle Analysis
Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell growth arrest and subsequent cell death. Flow cytometry analysis of DNA content is a standard method to assess these effects.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
Workflow for Cell Cycle Analysis
Workflow for cell cycle analysis by flow cytometry.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol while vortexing.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of PI, which is proportional to the DNA content.
-
Data Analysis: Deconvolute the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Induction
A key hallmark of effective anticancer drugs is their ability to induce programmed cell death, or apoptosis. Annexin V/PI staining is a widely used flow cytometry-based assay to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Experimental Protocol: Annexin V/PI Apoptosis Assay
Workflow for Apoptosis Detection
Workflow for Annexin V/PI apoptosis assay.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 24 and 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Kinase Inhibition Profile
Many 2-aminobenzothiazole derivatives have been identified as potent inhibitors of protein kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][8][9][10] An in vitro kinase assay can determine the inhibitory activity of this compound against a panel of relevant kinases.
VEGFR-2 Signaling Pathway and Point of Inhibition
VEGFR-2 signaling pathway and the potential point of inhibition by this compound.
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine a reaction buffer, a specific peptide substrate for VEGFR-2, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a known VEGFR-2 inhibitor (e.g., Sorafenib) to the wells.
-
Enzyme Addition: Initiate the kinase reaction by adding recombinant human VEGFR-2 enzyme.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based ATP consumption assay (e.g., Kinase-Glo®).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC50 value.
Part 3: In Vivo Validation of Antitumor Efficacy
Promising results from in vitro studies provide a strong rationale for advancing a compound to in vivo testing. Animal models are indispensable for evaluating the antitumor efficacy and overall tolerability of a potential drug candidate in a physiological context.
Xenograft Tumor Models
Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical in vivo anticancer drug screening.
Experimental Protocol: Human Tumor Xenograft Study
Workflow for In Vivo Xenograft Study
Workflow for an in vivo human tumor xenograft study.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT-116) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle control, this compound at different doses, and a positive control).
-
Drug Administration: Administer the compounds to the mice according to a defined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Monitoring: Measure tumor dimensions and body weight regularly (e.g., 2-3 times per week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histopathology, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the differences between the treatment and control groups.
Conclusion
This guide has outlined a systematic and comprehensive approach to validate the biological activity of this compound as a potential anticancer agent. By progressing from broad cytotoxicity screening to in-depth mechanistic studies and culminating in in vivo efficacy models, researchers can build a robust data package to support the continued development of this and other promising 2-aminobenzothiazole derivatives. The comparative nature of this framework, benchmarking against known compounds, is crucial for understanding the therapeutic potential and novelty of new chemical entities in the competitive landscape of cancer drug discovery.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Riluzole: A neuroprotective drug with potential as a novel anti-cancer agent (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor Activity and Mechanism Study of Riluzole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Arylaminobenzothiazole-arylpropenone conjugates as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to the Computational Analysis of 4-Iodobenzo[d]thiazol-2-amine: A Comparative Approach
For researchers, scientists, and drug development professionals, understanding the nuanced physicochemical and quantum chemical properties of a molecule is paramount to predicting its behavior, reactivity, and potential as a therapeutic agent. 4-Iodobenzo[d]thiazol-2-amine, a halogenated derivative of the versatile 2-aminobenzothiazole scaffold, presents a compelling case for in-depth computational analysis. The introduction of an iodine atom at the 4-position is expected to significantly modulate its electronic distribution, lipophilicity, and potential for halogen bonding, thereby influencing its biological activity.
This guide provides a comprehensive framework for the computational analysis of this compound. Recognizing the current scarcity of published experimental and computational data for this specific molecule, we adopt a comparative methodology. This approach leverages the well-documented properties of its parent compound, benzo[d]thiazol-2-amine , and its chlorinated analogue, 4-chlorobenzo[d]thiazol-2-amine , to establish a predictive and analytical workflow. By following this guide, researchers can systematically characterize this compound and rationally design future experimental studies.
The Rationale for a Comparative Computational Workflow
The core principle of this guide is to use established computational methods to predict the properties of this compound and to understand the influence of the iodine substituent. By performing identical analyses on the parent and chloro-substituted analogues, for which more data is available, we can validate our computational methods and establish a baseline for comparison. This comparative approach allows for a nuanced understanding of how halogen substitution at the 4-position impacts the molecule's overall characteristics.
The workflow begins with geometry optimization and the calculation of fundamental physicochemical properties, followed by an exploration of the molecule's electronic structure through Frontier Molecular Orbital (FMO) analysis. We then visualize the charge distribution and reactivity hotspots using Molecular Electrostatic Potential (MEP) maps. Finally, we outline the necessary spectroscopic analyses (NMR, IR, and Mass Spectrometry) that would serve to validate these computational predictions experimentally.
Caption: Computational analysis workflow for this compound and its analogues.
Comparative Physicochemical Properties
The first step in characterizing a potential drug candidate is to assess its fundamental physicochemical properties, which are key determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Properties such as molecular weight (MW), lipophilicity (LogP), and topological polar surface area (TPSA) are critical. While experimental determination is the gold standard, computational methods provide reliable initial estimates.
| Property | This compound | 4-Chlorobenzo[d]thiazol-2-amine | Benzo[d]thiazol-2-amine |
| Molecular Formula | C₇H₅IN₂S[1] | C₇H₅ClN₂S[] | C₇H₆N₂S[3] |
| Molecular Weight ( g/mol ) | 276.10[1] | 184.65[] | 150.20[4] |
| LogP (Predicted) | Data not available | ~2.7 | ~1.9[4] |
| Topological Polar Surface Area (Ų) | Data not available | 67.2 | 67.2 |
| Melting Point (°C) | Data not available | 203-205[] | 129-131 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 2 | 2 | 2 |
Note: Predicted LogP and TPSA values are typically calculated using computational algorithms and may vary slightly between different software packages. The values for the chloro and parent compounds are representative.
The substitution of hydrogen with chlorine, and further with iodine, significantly increases the molecular weight. This will have implications for ligand efficiency if the molecule is developed as a drug. The expected trend is an increase in lipophilicity from the parent compound to the chloro-derivative, and a further significant increase for the iodo-derivative, which could enhance membrane permeability but may also increase metabolic liability and off-target toxicity.
Quantum Chemical Insights: A Deeper Look at Electronic Properties
To understand the reactivity and intermolecular interaction potential of this compound, we turn to quantum chemical calculations, primarily Density Functional Theory (DFT). These calculations provide insights into the electronic structure, which is fundamental to the molecule's behavior.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.[5][6] The HOMO energy level indicates the ability of a molecule to donate electrons, while the LUMO energy level reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a smaller gap suggests higher reactivity.[5]
While specific DFT calculations for this compound are not available in the literature, studies on similar benzothiazole derivatives show that the HOMO is typically localized over the electron-rich benzothiazole ring system and the amino group, while the LUMO is distributed over the fused ring system. The introduction of a large, polarizable iodine atom is expected to lower the LUMO energy and potentially raise the HOMO energy, leading to a smaller HOMO-LUMO gap compared to the chloro and parent analogues. This would suggest that this compound is likely to be more reactive.
| Parameter | This compound | 4-Chlorobenzo[d]thiazol-2-amine | Benzo[d]thiazol-2-amine |
| HOMO Energy (eV) | Predicted to be higher than parent | Data not available | -5.9 to -6.2 |
| LUMO Energy (eV) | Predicted to be lower than parent | Data not available | -1.2 to -1.5 |
| HOMO-LUMO Gap (ΔE) (eV) | Predicted to be smallest | Data not available | ~4.7 |
Note: Values for the parent compound are typical ranges found in computational studies of 2-aminobenzothiazole derivatives.[5]
References
- 1. 4-Iodo-1,3-benzothiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Benzothiazolamine [webbook.nist.gov]
- 4. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Analytical Identification of 4-Iodobenzo[d]thiazol-2-amine
For researchers, medicinal chemists, and quality control analysts, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. 4-Iodobenzo[d]thiazol-2-amine, a halogenated heterocyclic amine, presents a unique analytical challenge due to its specific combination of functional groups. This guide provides an in-depth comparison of the primary analytical methods for its identification, moving beyond mere procedural lists to explain the causality behind experimental choices. Our focus is on creating self-validating systems of analysis, ensuring the data is not just generated, but is also trustworthy and robust.
Introduction to the Analytical Puzzle
This compound (C₇H₅IN₂S) is a member of the benzothiazole family, a class of compounds with significant pharmacological interest.[1] The presence of an iodine atom, an aromatic amine, and the thiazole ring system dictates the selection of analytical techniques. Accurate characterization is crucial as isomeric impurities or degradation products can significantly impact biological activity or downstream synthetic success. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy for the definitive identification of this molecule.
Orthogonal Techniques for Unambiguous Identification: A Comparative Overview
No single technique provides absolute structural proof. A robust analytical workflow relies on the orthogonal application of multiple, complementary methods. The data from each technique should corroborate the others, building a cohesive and irrefutable structural assignment.
Table 1: Comparison of Key Analytical Methods for this compound
| Technique | Information Provided | Strengths | Limitations | Typical Sample Requirement |
| NMR Spectroscopy | Detailed atomic connectivity, chemical environment of ¹H and ¹³C nuclei. | Provides definitive structural information. | Relatively low sensitivity, requires pure sample. | 5-10 mg in deuterated solvent. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS). | High sensitivity, confirms molecular formula. | Does not provide detailed structural connectivity. | <1 mg, often in solution. |
| HPLC | Purity assessment, quantification. | Excellent for separating mixtures and determining purity. | Not a primary identification technique on its own. | Microgram to milligram quantities. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Ambiguous for complex molecules, not definitive for structure. | 1-2 mg solid sample. |
In-Depth Method Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation
NMR is the most powerful tool for determining the precise arrangement of atoms in a molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The choice of a deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for benzothiazole derivatives due to its excellent solubilizing power. The protons of the primary amine (-NH₂) are expected to be broad and may exchange with residual water in the solvent. The aromatic region of the ¹H NMR spectrum will be key to confirming the substitution pattern. Based on known spectra of similar benzothiazoles, we can predict the expected chemical shifts and coupling patterns.[2][3]
Predicted ¹H NMR Spectral Features (in DMSO-d₆):
-
Aromatic Protons (3H): The protons on the benzene ring will likely appear as a complex multiplet or as distinct doublets and triplets between δ 7.0 and 8.0 ppm. The iodine atom's electron-withdrawing and anisotropic effects will influence their precise shifts.
-
Amine Protons (2H): A broad singlet corresponding to the -NH₂ group, likely downfield due to the aromatic nature of the ring system. Its position can be concentration-dependent.
Predicted ¹³C NMR Spectral Features (in DMSO-d₆):
-
Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 110-155 ppm). The carbon bearing the iodine (C-4) will be significantly shifted due to the heavy atom effect.
-
Thiazole Carbon (1C): The C-2 carbon, bonded to the two nitrogen atoms, will be highly deshielded and appear far downfield (δ > 160 ppm).[2]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in 0.6-0.7 mL of DMSO-d₆.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 250 ppm.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
MS provides the exact molecular weight of the compound, which is a critical piece of identifying information. High-resolution mass spectrometry (HRMS) can determine the elemental composition, offering a high degree of confidence in the molecular formula.
Trustworthiness: The molecular formula of this compound is C₇H₅IN₂S, with a monoisotopic mass of 275.9228 g/mol .[4] An HRMS measurement within a 5 ppm mass accuracy window of this theoretical value provides strong evidence for the compound's identity. Electrospray ionization (ESI) in positive mode is a suitable technique for this molecule, as the amine group is readily protonated to form [M+H]⁺.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an ESI-Time-of-Flight (ESI-TOF) or ESI-Orbitrap mass spectrometer for high-resolution analysis.
-
Method Parameters:
-
Ionization Mode: Positive ESI.
-
Mass Range: Scan from m/z 100 to 500.
-
Capillary Voltage: Typically 3-4 kV.
-
Source Temperature: Optimize based on the instrument (e.g., 120 °C).
-
-
Data Analysis: Identify the [M+H]⁺ ion peak. The expected m/z for [C₇H₆IN₂S]⁺ is 276.9306. Compare the measured accurate mass to the theoretical mass and calculate the mass error in ppm.
High-Performance Liquid Chromatography (HPLC): Assessing Purity
HPLC is the workhorse for determining the purity of a compound. While not a primary identification tool on its own, it is essential for verifying that the sample being analyzed by other techniques is not a mixture.
Expertise & Experience: For benzothiazole derivatives, reversed-phase HPLC is the method of choice. A C18 column provides good retention and separation based on the compound's moderate polarity. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) is typically effective. The acid improves peak shape by ensuring the amine is protonated. A photodiode array (PDA) detector is highly recommended as it provides UV-Vis spectral information across the peak, which can help in peak tracking and purity assessment.
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.
-
Instrumentation:
-
HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Detector: A PDA detector set to monitor a range that includes the absorbance maxima of the compound (typically in the 250-350 nm range for benzothiazoles).
-
-
Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A linear gradient from 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR provides valuable information about the functional groups present in a molecule. It serves as a quick and non-destructive method to confirm the presence of key structural motifs.
Authoritative Grounding: The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=N, C=C, and C-S bonds. While a definitive spectrum for this specific molecule is not widely published, data from similar 2-aminobenzothiazole structures can be used for interpretation.[5][6]
Expected Characteristic IR Absorption Bands (Solid, KBr or ATR):
-
N-H Stretching: A pair of bands in the 3400-3200 cm⁻¹ region, characteristic of a primary amine.
-
C=N Stretching: A strong absorption around 1630-1580 cm⁻¹ from the thiazole ring.
-
Aromatic C=C Stretching: Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-S Stretching: Typically weaker bands in the 800-600 cm⁻¹ region.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare them to expected frequencies for the functional groups of this compound.
Visualizing the Analytical Workflow
A logical workflow ensures that each analytical step builds upon the last, leading to a confident structural assignment.
Caption: Integrated workflow for the identification of this compound.
Conclusion
The analytical identification of this compound requires a multi-technique, orthogonal approach. While HPLC is essential for confirming purity, it is the synergistic combination of high-resolution mass spectrometry for molecular formula confirmation and detailed NMR spectroscopy for structural elucidation that provides the highest level of confidence. FTIR serves as a rapid and valuable tool for corroborating the presence of key functional groups. By following the detailed protocols and understanding the rationale behind each technique, researchers can ensure the accurate and reliable identification of this and other complex heterocyclic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 4-Iodo-1,3-benzothiazol-2-amine | Sigma-Aldrich [sigmaaldrich.com]
- 5. Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of Substituted Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the benzothiazole scaffold stands out as a "privileged" structure, forming the core of numerous compounds with significant biological activities and material properties.[1][2][3] Understanding the three-dimensional architecture of these molecules is paramount for rational drug design and the development of novel materials. Single-crystal X-ray crystallography is the definitive technique for elucidating the precise atomic arrangement, conformational preferences, and intermolecular interactions that govern the behavior of substituted benzothiazoles in the solid state.[4][5]
This guide provides an in-depth comparative analysis of the X-ray crystallography of substituted benzothiazoles, offering insights into the influence of various substituents on their crystal structures. We will delve into the experimental protocols, present comparative crystallographic data, and explore the structure-property relationships that are crucial for advancing research and development in this field.
The Decisive Role of Substituents in Crystal Packing
The introduction of different functional groups onto the benzothiazole core profoundly influences the resulting crystal packing and intermolecular interactions. These modifications can alter key physicochemical properties such as solubility, melting point, and ultimately, biological activity. The following sections explore the crystallographic consequences of introducing common substituent types.
Case Study 1: The Influence of Hydrogen Bonding in Amino-Substituted Benzothiazoles
Amino groups, particularly at the 2-position of the benzothiazole ring, are common features in many biologically active derivatives. These groups are potent hydrogen bond donors, playing a crucial role in directing crystal packing.
A prime example is 2-amino-6-nitrobenzothiazole. The presence of both a hydrogen bond donor (-NH2) and a hydrogen bond acceptor (-NO2) group leads to the formation of robust intermolecular hydrogen bonding networks. In the crystal lattice, molecules of 2-amino-6-nitrobenzothiazole often arrange in such a way that the amino group of one molecule forms a hydrogen bond with the nitro group of an adjacent molecule. This typically results in a highly ordered and stable crystal structure.[6][7]
Case Study 2: π-π Stacking Interactions in Phenyl-Substituted Benzothiazoles
The introduction of an aromatic substituent, such as a phenyl group at the 2-position, introduces the possibility of π-π stacking interactions. In the crystal structure of 2-phenylbenzothiazole, the planar benzothiazole and phenyl rings of adjacent molecules often align in a parallel or offset fashion, maximizing attractive π-π interactions.[3][8] The planarity of the entire molecule is a key factor, with the dihedral angle between the benzothiazole and phenyl rings influencing the efficiency of this stacking.[8]
Case Study 3: The Impact of Halogen Bonding
Halogen atoms (F, Cl, Br, I) are frequently incorporated into benzothiazole derivatives to modulate their electronic properties and lipophilicity. Beyond these effects, halogens can also participate in specific non-covalent interactions known as halogen bonds. In the crystal packing of halogenated benzothiazoles, a halogen atom on one molecule can interact with a Lewis basic atom (such as nitrogen or sulfur) on a neighboring molecule. The strength and directionality of these halogen bonds can significantly influence the crystal packing, leading to distinct supramolecular architectures.[5][9]
Comparative Crystallographic Data
The following table summarizes key crystallographic parameters for a selection of substituted benzothiazole derivatives, providing a quantitative basis for structural comparison.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |
| 2-(o-Hydroxyphenyl)benzothiazole | C₁₃H₉NOS | Monoclinic | P2₁/c | 12.423 | 5.858 | 15.624 | 111.66 | 4 | [10] |
| 2-Amino-6-nitrobenzothiazole | C₇H₅N₃O₂S | Orthorhombic | Pca2₁ | 15.654 | 5.498 | 9.423 | 90 | 4 | [6][7] |
| 2-Phenylbenzothiazole | C₁₃H₉NS | Orthorhombic | P2₁2₁2₁ | 10.345 | 16.987 | 5.789 | 90 | 4 | [3] |
| 2-(2'-Aminophenyl)benzothiazole | C₁₃H₁₀N₂S | Monoclinic | P2₁/n | 11.231 | 10.987 | 17.894 | 95.43 | 8 | [8] |
Experimental Workflow: From Crystal to Structure
The determination of the crystal structure of a substituted benzothiazole derivative follows a well-established workflow. The quality of the final structure is critically dependent on the quality of the initial crystal.
Caption: General workflow for the X-ray crystallographic analysis of substituted benzothiazoles.
Detailed Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
High-purity substituted benzothiazole is essential.
-
Slow evaporation of a saturated solution is a common and effective method. A suitable solvent system (e.g., ethanol, acetone, or a mixture) should be chosen based on the solubility of the compound.
-
The solution should be left undisturbed in a vibration-free environment to allow for the formation of well-defined single crystals.
-
-
Crystal Selection and Mounting:
-
A suitable single crystal (typically 0.1-0.3 mm in all dimensions) with well-defined faces and no visible defects is selected under a microscope.
-
The crystal is carefully mounted on a goniometer head using a cryoprotectant oil or a suitable adhesive.
-
-
Data Collection:
-
The mounted crystal is placed on a single-crystal X-ray diffractometer.
-
The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms, which results in a higher quality diffraction pattern.
-
A monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) is directed at the crystal.
-
The crystal is rotated, and a series of diffraction images are collected by a detector.
-
-
Data Processing and Structure Solution:
-
The collected diffraction data are processed to determine the unit cell parameters and space group of the crystal.
-
The intensities of the diffraction spots are integrated.
-
The initial crystal structure is solved using methods such as direct methods or Patterson methods, which provide an initial electron density map.
-
-
Structure Refinement:
-
The initial structural model is refined against the experimental diffraction data using least-squares methods.
-
This iterative process adjusts the atomic coordinates, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.
-
-
Structure Validation:
-
The final refined structure is validated using various crystallographic metrics (e.g., R-factor, goodness-of-fit) to ensure its quality and accuracy.
-
The final structural data is typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).
-
Logical Relationships in Crystallographic Analysis
The successful determination of a crystal structure relies on a logical progression of steps, where the outcome of each step informs the next.
Caption: Influence of substituents on the crystal structure and properties of benzothiazoles.
Conclusion
The X-ray crystallographic analysis of substituted benzothiazoles provides invaluable insights into their solid-state structures, which are fundamental to understanding and predicting their chemical and biological behavior. This guide has highlighted the profound impact of substituents on crystal packing, driven by a variety of intermolecular forces. By systematically applying the principles and protocols of X-ray crystallography, researchers can continue to unravel the intricate structural details of this important class of compounds, paving the way for the rational design of new and improved therapeutic agents and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, crystal structure and antiproliferative evaluation of some new substituted benzothiazoles and styrylbenzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Co-crystallization of benzothiazole via halogen and hydrogen bonding: crystal structure and photoluminescence properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents [patents.google.com]
- 7. US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Iodobenzo[d]thiazol-2-amine
The Imperative of Purity for 4-Iodobenzo[d]thiazol-2-amine
In the realm of drug discovery and development, the absolute purity of a chemical entity is not merely a quality metric; it is the foundation of reliable, reproducible, and translatable research. For a molecule like this compound, which serves as a versatile building block, even trace impurities can have profound consequences. These can range from altering pharmacological activity and toxicity profiles to yielding incorrect structure-activity relationship (SAR) data, ultimately leading to costly failures in later-stage development.
Potential impurities, such as regioisomers or residual starting materials, can possess their own biological activities, confounding screening results. Furthermore, the iodine atom is often incorporated as a handle for further functionalization via cross-coupling reactions. The presence of isomeric or di-iodinated impurities can lead to a complex and inseparable mixture of products in subsequent synthetic steps. Therefore, a multi-faceted analytical approach is not just recommended; it is essential for validating the integrity of each synthesized batch.
The Synthetic Landscape: A Primer on Potential Impurities
A common and effective route to this compound involves the direct electrophilic iodination of 2-aminobenzothiazole. While effective, this reaction's regioselectivity can be challenging to control perfectly, giving rise to a predictable profile of potential impurities.[1][2]
Common Synthesis Reaction:
-
Starting Material: 2-Aminobenzothiazole
-
Reagents: Iodine (I₂) and an oxidizing agent (e.g., H₂O₂, HNO₃) or an iodine source like N-Iodosuccinimide (NIS) in a suitable solvent.
Anticipated Impurities:
-
Unreacted Starting Material: 2-Aminobenzothiazole.
-
Regioisomers: 5-Iodo-, 6-Iodo-, and 7-Iodobenzo[d]thiazol-2-amine. The 2-amino group is activating, potentially directing iodination to other positions on the benzene ring.[1]
-
Poly-iodinated Species: Primarily 4,7-diiodobenzo[d]thiazol-2-amine, especially if the stoichiometry of the iodinating agent is not carefully controlled.[2]
-
Residual Reagents/Byproducts: Trace amounts of the iodinating agent or its byproducts.
This impurity profile dictates our choice of analytical techniques. We require methods that can not only quantify the main product but also resolve and identify these closely related structural analogs.
A Comparative Guide to Analytical Methodologies
No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on orthogonal methods—techniques that measure different chemical or physical properties. Here, we compare the "gold standard" methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Principle & Rationale: HPLC is the workhorse for purity determination due to its high resolving power and quantitative accuracy.[3] For aromatic heterocycles like our target compound, Reversed-Phase HPLC (RP-HPLC) is ideal. The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The presence of basic amine and thiazole nitrogen atoms necessitates an acidic modifier in the mobile phase to ensure sharp, symmetrical peaks by suppressing unwanted interactions with residual silanols on the column.[4]
Strengths:
-
Excellent for separating isomers.
-
Highly sensitive with UV detection (due to the aromatic structure).
-
Provides accurate quantitative data (% purity based on peak area).
-
The established method for quality control in pharmaceutical settings.
Limitations:
-
Does not provide definitive structural information on its own.
-
Co-elution of impurities can lead to an overestimation of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle & Rationale: NMR spectroscopy is unparalleled for structural elucidation. It provides information on the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom in the molecule. For purity assessment, ¹H NMR is particularly powerful. The integral of each signal is directly proportional to the number of protons it represents, allowing for the detection and, in some cases, quantification of impurities with unique signals. The distinct substitution pattern of the aromatic protons in this compound versus its other isomers provides a clear diagnostic window.[5][6]
Strengths:
-
Provides unambiguous structural confirmation of the main product.
-
Can identify and quantify impurities without the need for a reference standard for the impurity itself.
-
Detects non-UV active impurities that might be missed by HPLC.
Limitations:
-
Lower sensitivity compared to HPLC. Generally, impurities below 1% can be difficult to detect reliably.
-
Signal overlap, especially in the aromatic region, can complicate the analysis of complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle & Rationale: LC-MS combines the separation power of HPLC with the mass-resolving capability of mass spectrometry. As compounds elute from the LC column, they are ionized and their mass-to-charge ratio (m/z) is determined. This provides molecular weight information for the main peak and any impurity peaks, offering a high degree of confidence in peak identification.[1]
Strengths:
-
Confirms the molecular weight of the target compound.
-
Provides molecular weight information for unknown impurity peaks, aiding in their identification.
-
Extremely high sensitivity and selectivity.
Limitations:
-
Ionization efficiency can vary between compounds, making it less inherently quantitative than HPLC-UV unless appropriate standards are used.
-
Isomers will have the same molecular weight and cannot be distinguished by the mass spectrometer alone; separation must be achieved chromatographically.
Standard Operating Protocols
The following protocols are designed as robust starting points and may require optimization based on available instrumentation.
Experimental Protocol: HPLC Purity Assessment
-
Sample Preparation: Accurately weigh ~1 mg of the synthesized compound and dissolve in 1 mL of a 50:50 mixture of Acetonitrile:Water. Filter through a 0.45 µm syringe filter.[4]
-
Instrumentation: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30°C.
-
Detection: 254 nm.
-
-
Analysis: Inject 5 µL of the sample. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Experimental Protocol: ¹H NMR Purity & Structural Verification
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Analysis:
-
Confirm the expected signals for this compound: three distinct aromatic protons and a broad singlet for the -NH₂ protons.[6]
-
Carefully examine the baseline for small peaks that do not correspond to the main product or the solvent.
-
Integrate all peaks. The presence of impurities will be indicated by signals whose integrals are not consistent with the main structure.
-
Data Presentation & Comparative Analysis
The true power of this multi-technique approach is realized when the data is consolidated and compared.
Table 1: Comparative Performance of Analytical Techniques
| Analytical Technique | Parameter Measured | Expected Result for Pure this compound (>99%) | Detects Starting Material? | Detects Regioisomers? | Detects Poly-iodination? |
| HPLC-UV | Retention Time (Rt), Peak Area % | Single major peak, >99% area | Yes (different Rt) | Yes (different Rt) | Yes (different Rt) |
| ¹H NMR | Chemical Shift (δ), Integration | Characteristic aromatic pattern, correct proton ratios | Yes (distinct signals) | Yes (different splitting patterns) | Yes (fewer aromatic signals) |
| LC-MS | Retention Time (Rt), Mass-to-Charge (m/z) | Major peak with correct Rt and m/z for [M+H]⁺ | Yes (different m/z) | No (same m/z) | Yes (different m/z) |
| Melting Point | Temperature Range | Sharp, narrow range (e.g., 205-207°C) | Yes (broadening/depression) | Yes (broadening/depression) | Yes (broadening/depression) |
Visualizing the Analytical Workflow
A systematic workflow ensures that each batch of synthesized material is subjected to a rigorous and logical sequence of analyses, forming a self-validating loop that confirms purity and structure.
Caption: A typical workflow for the analysis and purification of this compound.
Conclusion
Assessing the purity of this compound is a critical quality control step that demands more than a single measurement. A scientifically sound, self-validating approach integrates the quantitative power of HPLC with the structural verification capabilities of NMR and the mass confirmation of LC-MS. By understanding the potential impurities arising from the synthesis and applying this orthogonal analytical strategy, researchers can ensure the integrity of their material, leading to reliable data and accelerating the pace of discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Direct Iodination of Electron-Deficient Benzothiazoles: Rapid Access to Two-Photon Absorbing Fluorophores with Quadrupolar D-π-A-π-D Architecture and Tunable Heteroaromatic Core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Iodobenzo[d]thiazol-2-amine
This document provides essential safety and handling protocols for 4-Iodobenzo[d]thiazol-2-amine, tailored for researchers and drug development professionals. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related aromatic amines, iodinated organic molecules, and benzothiazole derivatives to establish a robust safety framework. The precautionary principle dictates that we treat this compound with a high degree of caution, assuming potential hazards associated with its constituent chemical motifs.
Hazard Analysis: A Triad of Risk
The chemical structure of this compound presents three primary areas of toxicological concern that dictate our safety protocols: the aromatic amine group, the benzothiazole core, and the iodine substituent.
-
Aromatic Amines (Primary): This class of compounds is associated with significant health risks. Many aromatic amines are known or suspected carcinogens and mutagens.[1][2][3] A primary route of exposure is dermal absorption, as most are lipid-soluble and can readily pass through the skin.[1] Systemic effects can include methemoglobinemia, characterized by headache, cyanosis, and cardiac dysrhythmia.[4]
-
Benzothiazole Core: The benzothiazole structure is found in various bioactive compounds. While the parent compound, 2-aminobenzothiazole, has a moderate toxicity profile, derivatives can exhibit varied toxicological properties, including skin and eye irritation.[5][6]
-
Iodinated Organic Compounds: The presence of iodine can increase the chemical's reactivity and potential for bioaccumulation.[7] While not radioactive, elemental iodine and many of its organic compounds are classified as hazardous, causing skin and eye irritation and potential respiratory damage upon inhalation.[8] When heated to decomposition, iodinated compounds can release toxic fumes.[9]
Given these factors, we must assume this compound is harmful if swallowed, toxic in contact with skin, a potential skin sensitizer, a serious eye irritant, and a suspected carcinogen.
The Core of Safety: Engineering and Administrative Controls
Before any personal protective equipment is donned, the primary lines of defense must be in place. These controls are designed to minimize exposure at the source.
-
Engineering Controls: All handling of this compound, including weighing, reconstitution, and aliquoting, must be performed within a certified chemical fume hood.[8][10] The fume hood provides critical ventilation to prevent the inhalation of any powders or vapors. An eyewash station and safety shower must be immediately accessible.[8]
-
Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. It is imperative to establish and follow a written Standard Operating Procedure (SOP) for this chemical. Never work alone when handling highly hazardous substances.
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is not a substitute for robust engineering controls but is essential for safeguarding against residual exposure. A multi-layered approach is recommended.
Dermal Protection: A Two-Glove System
Due to the high potential for dermal absorption of aromatic amines, a rigorous glove policy is non-negotiable.[1]
-
Inner Glove: A nitrile examination glove provides a base layer of protection.
-
Outer Glove: A thicker, chemical-resistant glove (e.g., butyl rubber or neoprene) should be worn over the inner glove.[11] This double-gloving technique provides enhanced protection against potential tears and permeation.[10]
-
Glove Change Protocol: Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[12] Never reuse disposable gloves. Before removal, wash the outer glove. Remove gloves using a technique that avoids skin contact with the outer surface.
Body Protection
A disposable, solid-front, chemical-resistant laboratory coat with long sleeves and tight-fitting cuffs is mandatory.[5] This is superior to standard cotton lab coats, which can absorb chemical spills and hold them against the skin. For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.
Eye and Face Protection
The potential for serious eye irritation necessitates robust protection.
-
Safety Goggles: Indirectly vented, chemical splash goggles that comply with ANSI Z87.1 or EN 166 standards are required. Standard safety glasses with side shields do not offer adequate protection from splashes.[12]
-
Face Shield: When handling larger quantities (>1g) or performing any operation with a significant splash risk (e.g., transfers, solution preparations), a face shield must be worn in conjunction with safety goggles to protect the entire face.[12]
Respiratory Protection
If engineering controls (i.e., the fume hood) are functioning correctly, respiratory protection may not be required for routine small-scale handling. However, it is essential in specific scenarios:
-
Weighing Solid Compound: If there is a risk of generating airborne dust outside of a specialized enclosure (like a balance hood), a NIOSH-approved N95 respirator or a higher level of protection is necessary.
-
Spill Cleanup: For cleaning up spills, a full-face or half-mask air-purifying respirator (APR) with combination organic vapor/P100 cartridges is required.[13] All personnel who may need to wear a respirator must be part of a formal respiratory protection program, including fit-testing and training, as mandated by OSHA.
| Protection Type | Minimum Requirement | Rationale |
| Hand | Double Gloving: Nitrile (inner) + Chemical-Resistant (outer, e.g., Butyl Rubber) | Prevents dermal absorption, a key risk for aromatic amines.[1] |
| Body | Disposable, Chemical-Resistant Lab Coat | Protects skin from splashes and contamination. |
| Eye | Chemical Splash Goggles | Protects against splashes that can cause serious eye irritation.[14] |
| Face | Face Shield (worn with goggles) | Required for tasks with higher splash potential.[12] |
| Respiratory | N95 (for weighing solids) / APR (for spills) | Prevents inhalation of dust or vapors.[13] |
Procedural Workflow: A Step-by-Step Guide
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Preparation and Donning PPE
-
Designate Area: Clearly mark the designated area for handling within the fume hood.
-
Gather Materials: Place all necessary equipment (spatulas, weigh paper, vials, solvents) and waste containers inside the fume hood.
-
Don PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
Handling the Compound
-
Work Within Fume Hood: Perform all manipulations at least 6 inches inside the fume hood sash.
-
Weighing: If possible, use a balance inside a containment hood. If not, carefully weigh the solid compound on weigh paper, minimizing any dust creation.
-
Transfers: Use a spatula to transfer the solid. For solutions, use a syringe or pipette with appropriate chemical compatibility.
-
Container Management: Keep the primary container tightly sealed when not in use.[8]
Doffing PPE and Decontamination
-
Decontaminate: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after removing all PPE.[15]
Diagram: Safe Handling Workflow
A diagram illustrating the procedural flow from preparation to post-handling cleanup.
Disposal Plan: Managing Hazardous Waste
Proper disposal is critical to ensure environmental and personnel safety.
-
Solid Waste: All contaminated solid waste, including gloves, weigh paper, pipette tips, and lab coats, must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.[4]
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a compatible, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.
-
Disposal Protocol: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste.[16]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
By adhering to these stringent protocols, researchers can safely handle this compound, mitigating the potential risks associated with its chemical structure and ensuring a safe laboratory environment for all.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | CoLab [colab.ws]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. dcfinechemicals.com [dcfinechemicals.com]
- 6. Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Iodination - Wordpress [reagents.acsgcipr.org]
- 8. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 9. 2-Amino-4-methylbenzothiazole | C8H8N2S | CID 15132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. osha.oregon.gov [osha.oregon.gov]
- 12. pppmag.com [pppmag.com]
- 13. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
